10-Norparvulenone
説明
This compound is a natural product found in Microsphaeropsis with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSUIALRPVXVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346895 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618104-32-8 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of 10-Norparvulenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone is a naturally occurring polyketide that has garnered interest for its potential antiviral properties. First identified from the fungus Microsphaeropsis sp. FO-5050, this compound exhibits inhibitory activity against the influenza A virus. Its mechanism of action is believed to involve the targeting of viral neuraminidase (sialidase), an enzyme crucial for the release of new viral particles from infected host cells. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, based on available scientific literature.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.2 g/mol |
| Appearance | Pale yellowish powder |
| Solubility | Soluble in methanol and ethyl acetate |
| UV λmax (MeOH) nm (ε) | 218 (11,000), 266 (7,300), 340 (3,100) |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The key data from these analyses are summarized in the following tables.
¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 6.43 | s | H-5 | |
| 4.60 | d | 1.5 | H-4 |
| 4.57 | s | H₂-11 | |
| 3.86 | s | OCH₃-6 | |
| 2.95 | dd | 17.0, 4.5 | H-2a |
| 2.80 | d | 17.0 | H-2b |
¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Assignment |
| 199.4 | C-1 |
| 162.1 | C-7 |
| 160.0 | C-9 |
| 142.0 | C-6 |
| 116.1 | C-5 |
| 112.9 | C-10 |
| 109.8 | C-8 |
| 70.2 | C-4 |
| 60.1 | C-11 |
| 56.7 | OCH₃-6 |
| 45.8 | C-2 |
| 38.0 | C-3 |
Mass Spectrometry and Infrared Spectroscopy Data
| Spectroscopic Method | Key Data |
| HR-FAB-MS | m/z 239.0918 [M+H]⁺ (Calculated for C₁₂H₁₅O₅: 239.0920) |
| IR (KBr) νₘₐₓ cm⁻¹ | 3380, 1660, 1620, 1590 |
Experimental Protocols
The isolation and purification of this compound from Microsphaeropsis sp. FO-5050 involves a multi-step process encompassing fermentation, extraction, and chromatography.
Fermentation of Microsphaeropsis sp. FO-5050
The producing fungal strain, Microsphaeropsis sp. FO-5050, is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.
-
Culture Medium: A typical medium would consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Fermentation Conditions: The culture is incubated at a controlled temperature (e.g., 28°C) with agitation for a specific duration (e.g., 5 days) to allow for optimal growth and metabolite production.
Extraction and Initial Purification
Following fermentation, the culture broth is separated from the mycelia by filtration or centrifugation.
-
Solvent Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate to partition the desired compound into the organic phase.
-
Concentration: The ethyl acetate extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is further partitioned between n-hexane and methanol. The methanolic layer, containing the more polar compounds including this compound, is collected and concentrated.
Chromatographic Purification
The concentrated methanolic extract is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Preparative HPLC: The fractions enriched with this compound are then subjected to preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., ODS) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield the pure compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: A generalized workflow for the isolation and purification of this compound.
Mechanism of Action: Inhibition of Viral Neuraminidase
This compound has been shown to decrease the activity of viral sialidase (neuraminidase). This enzyme is critical for the influenza virus life cycle, as it cleaves sialic acid residues on the surface of the host cell, allowing the newly formed viral particles to be released and infect other cells. By inhibiting this enzyme, this compound effectively traps the progeny virions on the host cell surface, preventing the spread of the infection.
The following diagram illustrates the proposed signaling pathway of influenza virus release and its inhibition by this compound.
Caption: Proposed mechanism of this compound's anti-influenza activity.
An In-depth Technical Guide on the Natural Source and Anti-Influenza Activity of 10-Norparvulenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Norparvulenone, a novel fungal metabolite, has demonstrated promising anti-influenza virus activity. This technical guide provides a comprehensive overview of its natural source, isolation, and reported biological activity. Detailed experimental protocols for the cultivation of the producing organism and the extraction and purification of this compound are presented. Due to the limited publicly available information, the biosynthetic and signaling pathways of this compound are yet to be elucidated. This document aims to serve as a foundational resource for researchers interested in the further development of this compound as a potential therapeutic agent.
Introduction
This compound is a naturally occurring tetralone derivative that has been identified as a potent inhibitor of influenza A virus replication. Its discovery has opened new avenues for the development of antiviral drugs with novel mechanisms of action. This guide synthesizes the available scientific literature to provide a detailed account of the natural origin and isolation of this promising compound.
Natural Source
The sole reported natural source of this compound is the fungal strain Microsphaeropsis sp. FO-5050[1]. Fungi of the genus Microsphaeropsis are known to produce a diverse array of secondary metabolites with a wide range of biological activities[1].
Quantitative Data
The following table summarizes the reported anti-influenza activity of this compound. Data regarding the production yield from the fungal culture is not available in the public domain.
| Parameter | Value | Experimental System | Reference |
| Anti-influenza Activity | 27.2% cell survival (control) vs. higher survival with compound | Madin-Darby Canine Kidney (MDCK) cells infected with influenza virus A/PR/8/34 | [1] |
Experimental Protocols
The following protocols are based on the original isolation report by Fukami et al. (2000) and established methodologies for the cultivation of fungi and extraction of secondary metabolites.
Cultivation of Microsphaeropsis sp. FO-5050
A detailed, step-by-step protocol for the cultivation of Microsphaeropsis sp. FO-5050 is not publicly available. However, a general workflow for fungal fermentation can be inferred.
Caption: General workflow for the fermentation of Microsphaeropsis sp. FO-5050.
Extraction and Isolation of this compound
The specific details of the extraction and isolation procedure for this compound are not fully described in the available literature. The following is a generalized workflow based on standard practices for isolating fungal secondary metabolites.
Caption: Generalized workflow for the extraction and isolation of this compound.
Biosynthetic Pathway
The biosynthetic pathway of this compound has not yet been elucidated. As a tetralone derivative, it is likely biosynthesized via a polyketide pathway, a common route for the production of aromatic compounds in fungi. Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that iteratively condense acyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization reactions to yield diverse structures.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the specific cellular signaling pathways targeted by this compound in the context of influenza virus infection remain unknown. The compound has been shown to inhibit the replication of the influenza A/PR/8/34 strain in MDCK cells[1]. Influenza viruses are known to modulate various host cell signaling pathways to facilitate their replication, including the NF-κB, MAPK, and PI3K/Akt pathways. It is plausible that this compound exerts its antiviral effect by interfering with one or more of these pathways.
Caption: Hypothesized interference of this compound with host signaling pathways hijacked by influenza virus.
Conclusion
This compound, a secondary metabolite from Microsphaeropsis sp. FO-5050, represents a promising lead compound for the development of new anti-influenza therapeutics. While its natural source has been identified, further research is imperative to fully characterize its biosynthetic pathway, elucidate its mechanism of action, and optimize its production. The information compiled in this guide provides a solid foundation for future investigations into this intriguing natural product.
References
A Technical Guide to the Secondary Metabolites of Microsphaeropsis sp.: A Reservoir for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal genus Microsphaeropsis represents a prolific and largely untapped source of novel secondary metabolites with significant potential for pharmaceutical development.[1][2][3][4][5][6] Distributed across diverse ecosystems, from terrestrial plants as endophytes to marine sponges, these fungi produce a wide array of bioactive compounds.[1][4][5][6][7][8][9][10] This technical guide provides an in-depth overview of the secondary metabolites isolated from Microsphaeropsis sp., with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their discovery and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.
Chemical Diversity of Secondary Metabolites
Fungi of the genus Microsphaeropsis are known to produce a rich variety of secondary metabolites, which can be broadly categorized into polyketides, terpenoids, macrolides, and nitrogen-containing compounds.[1][3][4][5] A systematic review of literature from 1980 to 2023 has documented a total of 112 compounds from this genus, with an impressive 49 of these being novel discoveries.[1][3][4][5][6] This highlights the immense potential of Microsphaeropsis as a source for new chemical entities.
Polyketides
Polyketides are a major class of secondary metabolites found in Microsphaeropsis sp. and are synthesized through the condensation of acetyl-CoA and malonyl-CoA. This class includes various structural types such as pyranones, furanones, naphthoquinones, anthraquinones, and coumarins.[1]
Terpenoids
Terpenoids are another significant class of compounds isolated from Microsphaeropsis sp. These molecules are derived from isoprene units and exhibit a wide range of biological activities.
Macrolides
Several macrolides, characterized by a large lactone ring, have been identified from Microsphaeropsis sp. These compounds often exhibit potent biological activities.
Nitrogen-Containing Compounds
This diverse group includes alkaloids and other nitrogenous metabolites, contributing to the broad spectrum of bioactivities observed from Microsphaeropsis extracts.
Biological Activities and Quantitative Data
The secondary metabolites from Microsphaeropsis sp. exhibit a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, anti-algal, and enzyme-inhibitory effects.[1][4][5][9] The following tables summarize the quantitative data for some of the key bioactive compounds.
Table 1: Antifungal and Antibacterial Activity of Microsphaeropsis Secondary Metabolites
| Compound | Target Organism | Bioassay | Result | Reference |
| Microsphaeropsisin | Alternaria tenuissima | MIC | 64 µg/mL | [4] |
| Chrysogeside D | Alternaria tenuissima | MIC | 64 µg/mL | [4] |
| Compound 44 | Microsporum gypseum | IC50 | 8 µg/mL | [4] |
| Microsphaerophthalide A | Microsporum gypseum | MIC | 64 µg/mL | [4] |
| Microsphaerophthalide E | Cryptococcus neoformans | MIC | 64 µg/mL | [4] |
| Decaspirone | Microbotryum violaceum | Zone of Inhibition | 18 mm | [4][9] |
| Microsphaerol | Microbotryum violaceum | Zone of Inhibition | 9 mm | [4][9] |
| Microsphaerol | Bacillus megaterium | Zone of Inhibition | 9 mm | [1] |
| Microsphaerol | Escherichia coli | Zone of Inhibition | 8 mm | [1] |
| Seimatorone | Bacillus megaterium | Zone of Inhibition | 7 mm | [11] |
| Seimatorone | Escherichia coli | Zone of Inhibition | 3 mm | [11] |
Table 2: Cytotoxic Activity of Microsphaeropsis Secondary Metabolites
| Compound | Cell Line | Bioassay | Result | Reference |
| N-2”-hydroxy-3'E-octadecenoyl-1-O-β-D-glucopyranosyl-9-methyl-4E,8E-sphingadiene | Murine leukemic cells (L1210) | Inhibition Ratio | 90% at 2 µg/mL | [9] |
| Microketide B | Not Specified | IC50 | 3.13 µg/mL | [4] |
| Botrallin | Human lung fibroblasts | Cytotoxicity (IC50) | 330 µM | [12] |
| Graphislactone A | Human lung fibroblasts | Cytotoxicity (IC50) | >1000 µM | [12] |
Table 3: Other Biological Activities of Microsphaeropsis Secondary Metabolites
| Compound | Activity | Bioassay | Result | Reference |
| Graphislactone A | Acetylcholinesterase Inhibition | IC50 | 8.1 µg/mL (27 µM) | [12] |
| Botrallin | Acetylcholinesterase Inhibition | IC50 | 6.1 µg/mL (19 µM) | [12] |
| Palmarumycin M1 | Anti-algal (Chlorella fusca) | Zone of Inhibition | 6 mm | [5] |
| Decaspirone | Anti-algal (Chlorella fusca) | Zone of Inhibition | 13 mm | [5] |
| Papyracillic acid A | Anti-algal (Chlorella fusca) | Zone of Inhibition | 7 mm | [5] |
| Microsphaerol | Anti-algal (Chlorella fusca) | Zone of Inhibition | 8.5 mm | [11] |
| Microketide A | Anti-phytoplankton (Prorocentrum helgolandica) | IC50 | 12.3 µg/mL | [5] |
| Microketide B | Anti-phytoplankton (Prorocentrum helgolandica) | IC50 | 16.8 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and bioactivity screening of secondary metabolites from Microsphaeropsis sp.
Fungal Culture and Metabolite Extraction
Caption: Workflow for fungal culture and metabolite extraction.
-
Fungal Isolation and Culture:
-
Isolate the endophytic fungus Microsphaeropsis sp. from the surface-sterilized tissues of a host plant or marine sponge onto a suitable agar medium, such as Potato Dextrose Agar (PDA).
-
For large-scale metabolite production, inoculate the fungus into a liquid medium (e.g., Potato Dextrose Broth - PDB) or a solid substrate (e.g., rice medium).[7]
-
Incubate the cultures under appropriate conditions (e.g., 25-28°C) for a specified period (e.g., 14-30 days) to allow for the production of secondary metabolites.[7][13]
-
-
Extraction of Secondary Metabolites:
-
Following incubation, separate the fungal biomass from the liquid broth by filtration.
-
Extract the culture broth and/or the mycelial mass with an organic solvent such as ethyl acetate or methanol.[13] This is often done multiple times to ensure complete extraction.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Isolation and Structure Elucidation of Pure Compounds
Caption: General workflow for the isolation and structure elucidation of pure compounds.
-
Chromatographic Separation:
-
Subject the crude extract to various chromatographic techniques to separate the individual components. This typically involves column chromatography using silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation:
-
Determine the chemical structure of the purified compounds using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule.
-
-
For compounds that form suitable crystals, X-ray crystallography can be used to determine the absolute stereochemistry.
-
Antimicrobial Susceptibility Testing
-
Disk Diffusion Assay:
-
Prepare a uniform lawn of the test microorganism on an agar plate.
-
Impregnate sterile paper discs with a known concentration of the purified compound.
-
Place the discs on the agar surface and incubate the plate.
-
Measure the diameter of the zone of inhibition around the disc, which is indicative of the compound's antimicrobial activity.[14]
-
-
Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC):
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate and determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Seed cancer or normal cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reaction Mixture Preparation:
-
Pre-incubation:
-
Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition and determine the IC50 value of the test compound.
-
Protein Kinase Inhibition Assay (Luminescence-Based ADP Detection)
-
Kinase Reaction:
-
In a microplate, set up a reaction containing the target protein kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture to allow the kinase to phosphorylate its substrate, consuming ATP and producing ADP.
-
-
ATP Depletion:
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.[17]
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add a detection reagent that converts the ADP produced in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.[17]
-
-
Data Analysis:
-
The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value of the test compound.
-
Signaling Pathways and Mechanisms of Action
While numerous bioactive secondary metabolites have been isolated from Microsphaeropsis sp. and their effects on various biological systems have been documented, the specific signaling pathways and molecular mechanisms of action for most of these compounds remain to be fully elucidated. The observed cytotoxic, antimicrobial, and enzyme-inhibitory activities suggest that these metabolites may interact with a variety of cellular targets. For instance, compounds exhibiting cytotoxicity against cancer cell lines may induce apoptosis or inhibit cell proliferation through pathways involving caspases, cell cycle regulators, or protein kinases. Similarly, antimicrobial compounds may disrupt cell wall synthesis, protein synthesis, or nucleic acid replication in pathogenic microorganisms. Further research, including target identification studies and mechanistic investigations, is required to unravel the precise molecular interactions of these promising natural products.
Caption: Overview of the production and activities of Microsphaeropsis secondary metabolites.
Conclusion and Future Perspectives
The genus Microsphaeropsis has emerged as a rich source of structurally diverse and biologically active secondary metabolites. The significant number of novel compounds discovered from these fungi underscores their potential in the search for new therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the chemical and biological diversity of Microsphaeropsis sp. Future research should focus on the continued isolation and characterization of novel compounds, as well as in-depth studies to elucidate their mechanisms of action and to evaluate their therapeutic potential in preclinical and clinical settings. The application of modern techniques in genomics and metabolomics will undoubtedly accelerate the discovery and development of new drugs from this promising fungal genus.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microsphaerol and seimatorone: two new compounds isolated from the endophytic fungi, Microsphaeropsis sp. and Seimatosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biosorption of cadmium by endophytic fungus (EF) Microsphaeropsis sp. LSE10 isolated from cadmium hyperaccumulator Solanum nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolites from Microsphaeropsis olivacea, an endophytic fungus of Pilgerodendron uviferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.de]
An In-depth Technical Guide to 10-Norparvulenone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Norparvulenone is a naturally occurring tetralone derivative isolated from the endophytic fungus Pestalotiopsis photiniae and Microsphaeropsis sp.[1][2] This compound has garnered interest within the scientific community due to its notable anti-influenza virus activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, as well as for the assessment of its antiviral and cytotoxic effects, are presented. Furthermore, this document explores its potential mechanism of action, offering insights for future research and drug development endeavors.
Chemical Structure and Properties
This compound is chemically defined as 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone.[3] Its structure features a tetralone core with multiple hydroxyl and methoxy substitutions, contributing to its chemical reactivity and biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone |
| CAS Number | 618104-32-8 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| SMILES | O=C1C2=C(C=C(OC)C(CO)=C2O)C(O)CC1 |
| InChI | InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | White powder | [1] |
| Melting Point | 157-158 °C | ChemicalBook |
| Boiling Point (Predicted) | 519.0 ± 50.0 °C | ChemicalBook |
| Density (Predicted) | 1.435 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 7.71 ± 0.40 | ChemicalBook |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [3] |
Table 3: Spectroscopic Data of this compound [1]
| ¹H NMR (600 MHz, CD₃OD) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 2.65, 2.81 | m | H-2 | ||
| 2.04, 2.81 | m | H-3 | ||
| 4.80 | dd | 3.9, 9.1 | H-4 | |
| 6.87 | s | H-5 | ||
| 4.66 | s | H-9 | ||
| 3.95 | s | -OCH₃ | ||
| ¹³C NMR (125 MHz, CD₃OD) | δ (ppm) | Assignment | ||
| 204.6 | C-1 | |||
| 36.3 | C-2 | |||
| 33.0 | C-3 | |||
| 68.9 | C-4 | |||
| 151.4 | C-4a | |||
| 102.1 | C-5 | |||
| 166.1 | C-6 | |||
| 116.0 | C-7 | |||
| 164.0 | C-8 | |||
| 53.1 | C-9 | |||
| 111.4 | C-8a | |||
| 56.8 | OCH₃ |
Biological Activity
The primary biological activity of this compound reported to date is its anti-influenza virus activity.
Antiviral Activity
Studies have shown that this compound exhibits inhibitory effects against influenza A virus.[3] The mechanism of this antiviral action is believed to involve the inhibition of viral neuraminidase, an essential enzyme for the release of progeny virions from infected cells.
Table 4: Antiviral and Cytotoxic Activity of this compound
| Assay | Virus/Cell Line | Endpoint | Result |
| Anti-influenza A virus activity | Influenza A/PR/8/34 | Neuraminidase Inhibition | IC₅₀ not explicitly stated, but activity observed. |
| Cytotoxicity | MDCK cells | Cell Viability | IC₅₀ > 100 µg/mL |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a general representation based on the isolation of natural products from fungal cultures.
-
Fermentation: The endophytic fungus Pestalotiopsis photiniae is cultured in a suitable liquid medium. The culture is incubated for a period of time to allow for the production of secondary metabolites, including this compound.
-
Extraction: The fermentation broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing the desired compound, is collected and concentrated under reduced pressure.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove smaller impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.
-
Neuraminidase Inhibition Assay
The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay.[4][5][6][7][8]
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute influenza virus neuraminidase to a working concentration in assay buffer.
-
Prepare a solution of a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
-
Assay Procedure:
-
Add the diluted neuraminidase enzyme to the wells of a 96-well plate.
-
Add the serial dilutions of this compound to the respective wells.
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction by adding a stop solution (e.g., a basic buffer).
-
-
Data Analysis:
-
Measure the fluorescence of each well using a fluorometer.
-
The concentration of this compound that inhibits 50% of the neuraminidase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cytotoxicity Assay
A common method to assess cytotoxicity is the MTT assay, which measures cell viability.[9]
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The cells are incubated with the compound for a period of 24 to 48 hours.
-
MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The 50% cytotoxic concentration (IC₅₀) is determined by plotting cell viability against the concentration of this compound.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound beyond neuraminidase inhibition has not been extensively elucidated. However, based on its chemical structure and the known mechanisms of other antiviral compounds, several potential signaling pathways could be affected.
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of the inflammatory response, which is often hyperactivated during influenza virus infection. Many natural products with anti-inflammatory properties modulate this pathway. It is plausible that this compound could exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses to viral infections. Inhibition of the MAPK pathway can lead to a reduction in viral replication and the associated inflammatory damage.
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is critical for cytokine signaling. Dysregulation of this pathway is implicated in the cytokine storm associated with severe influenza infections. This compound might modulate this pathway, contributing to its therapeutic effects.
Further research is required to definitively identify the specific signaling pathways modulated by this compound and to understand the molecular interactions that underpin its antiviral activity.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-influenza virus activity. Its chemical structure and properties have been well-characterized, and initial biological studies have provided a foundation for further investigation. Future research should focus on:
-
Comprehensive Pharmacological Profiling: A more detailed investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and the impact on host cell signaling pathways will be crucial for understanding its full therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective antiviral agents.
The information presented in this technical guide provides a solid starting point for researchers and drug development professionals interested in exploring the potential of this compound as a novel antiviral therapeutic.
References
- 1. academicjournals.org [academicjournals.org]
- 2. academicjournals.org [academicjournals.org]
- 3. Freshwater fungi as a source of chemical diversity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Activity of 10-Norparvulenone: A Predictive Analysis Based on Naphthoquinone Scaffolds
Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals no specific studies detailing the biological activity of 10-Norparvulenone. Its primary appearance in the scientific record is related to its total synthesis. However, the chemical structure of this compound, which features a 1,4-naphthoquinone core, places it within a well-studied class of compounds known for a broad spectrum of biological activities. This technical guide will, therefore, provide an in-depth overview of the known biological activities of structurally related naphthoquinones to offer a predictive framework for the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.
Introduction to Naphthoquinones
Naphthoquinones are a class of organic compounds derived from naphthalene. They are widely distributed in nature, being found in various plants, fungi, and bacteria.[1] The 1,4-naphthoquinone scaffold is a key structural motif responsible for the diverse pharmacological effects of these compounds, which include anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Prominent examples of biologically active naphthoquinones include juglone, plumbagin, shikonin, and lawsone.[4] The mechanism of action for many naphthoquinones is attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to act as Michael acceptors, allowing them to interact with biological nucleophiles such as proteins and DNA.[5][6]
Predicted Biological Activities of this compound
Based on the extensive research on analogous naphthoquinones, it is plausible to hypothesize that this compound may exhibit similar biological activities. The primary areas of potential activity are outlined below.
Anticancer Activity
Naphthoquinones are well-documented for their potent cytotoxic effects against a wide range of cancer cell lines.[7][8] The proposed mechanisms for their anticancer activity are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[8][9]
Key Signaling Pathways:
-
Induction of Apoptosis: Many naphthoquinones, such as plumbagin, induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of the Bcl-2 family of proteins, activation of caspases, and the generation of ROS, which leads to oxidative stress and cellular damage.[10][11] Plumbagin has been shown to down-regulate the anti-apoptotic protein Bcl-2.[10]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell proliferation.[9]
-
Inhibition of Key Signaling Molecules: Naphthoquinones can inhibit critical signaling pathways that are often dysregulated in cancer. For instance, plumbagin has been found to inhibit the PI3K/Akt/mTOR, NF-κB, and STAT3 signaling pathways, all of which are crucial for cancer cell survival and proliferation.[10][12]
Quantitative Data for Representative Naphthoquinones:
The cytotoxic activity of naphthoquinones is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Plumbagin | MDA-MB-231 (Breast) | 6.96 ± 0.47 | [7] |
| Plumbagin | RPMI8226 (Multiple Myeloma) | 0.57 ± 0.01 | [7] |
| Juglone Derivative (52) | MDA-MB-231 (Breast) | 6.96 ± 0.47 | [7] |
| Juglone Derivative (53) | RPMI8226 (Multiple Myeloma) | 0.66 ± 0.08 | [7] |
| Shikonin Derivative (69) | H1975 (Lung) | 1.51 ± 0.42 | [7] |
| Naphthazarin | Various | 0.16 ± 0.15 - 1.7 ± 0.06 | [13] |
| Synthetic Naphthoquinone (CNFD) | MCF-7 (Breast) | 3.06 (24h), 0.98 (48h) | [14] |
| Fluorinated Naphthoquinones | RPMI, MCF-7, HEP | 1.5 - 3.2 | [15] |
Antimicrobial Activity
Naphthoquinones have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][16] Their antimicrobial action is often attributed to their ability to disrupt cellular membranes, inhibit essential enzymes, and generate ROS.[5]
Quantitative Data for Representative Naphthoquinones:
The antimicrobial potency of a compound is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Plumbagin | Staphylococcus aureus | 0.5 | |
| Plumbagin | Escherichia coli | 8 | |
| Shikonin | Methicillin-resistant S. aureus (MRSA) | 7.8 - 31.2 | |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-60 | |
| Phenylamino-phenylthio Naphthoquinones | Staphylococcus aureus, Escherichia coli | 15.6 - 500 | [16] |
| Naphthoquinone Derivatives | Staphylococcus aureus | 30 - 70 |
Anti-inflammatory Activity
Several naphthoquinones exhibit potent anti-inflammatory effects.[5] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[5] The inhibition of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory activity of many naphthoquinones.[5]
Quantitative Data for Representative Naphthoquinones:
The anti-inflammatory activity can be assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| 1,4-Naphthoquinone Derivatives | RAW 264.7 | 1.7 - 49.7 | |
| Naphthoquinone Sulfonamides (in vivo) | ATP-induced edema | ID50: 9.8 - 128 ng/kg |
Experimental Protocols
For researchers interested in investigating the biological activities of this compound, the following are detailed methodologies for key experiments.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.[12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for another 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound, based on the known mechanisms of other naphthoquinones.
Caption: Intrinsic apoptosis pathway induced by naphthoquinones.
Caption: Inhibition of the NF-κB signaling pathway by naphthoquinones.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its structural classification as a naphthoquinone provides a strong basis for predicting its potential pharmacological properties. The extensive body of research on analogous compounds suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers embarking on the biological evaluation of this and other novel naphthoquinone derivatives. Further investigation is warranted to elucidate the specific biological profile and therapeutic potential of this compound.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. thaiscience.info [thaiscience.info]
- 14. NF-kB signaling Pathway [zenodo.org]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
10-Norparvulenone: A Technical Guide on its Anti-Influenza Virus Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the anti-influenza virus properties of 10-Norparvulenone, a novel antibiotic isolated from Microsphaeropsis sp. FO-5050.[1] The following sections detail its mechanism of action, quantitative efficacy, and the experimental methodologies used to ascertain its antiviral potential.
Mechanism of Action: Inhibition of Viral Replication
This compound demonstrates significant anti-influenza virus activity by inhibiting the replication of the influenza A virus.[1] While the precise molecular target is an area of ongoing investigation, the compound has been shown to interfere with critical steps in the viral life cycle. The influenza A virus, an enveloped, negative-sense, single-stranded RNA virus, relies on a series of host and viral factors for its propagation.[2][3] The replication cycle involves attachment to host cell receptors, endocytosis, uncoating, transcription and replication of the viral genome in the nucleus, protein synthesis, and finally, assembly and budding of new virions.[2][3] this compound's inhibitory effect suggests an interaction with one or more of these essential processes.
A key cellular pathway often exploited by influenza viruses is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] Activation of NF-κB is crucial for efficient viral replication and for the induction of a pro-inflammatory response.[4][5][7] Several studies have indicated that inhibiting the NF-κB pathway can suppress influenza virus propagation.[4][5] While direct evidence linking this compound to NF-κB inhibition is yet to be definitively established, this pathway represents a plausible target for its observed antiviral activity. Influenza A virus infection typically activates NF-κB, leading to the upregulation of various pro-inflammatory cytokines and creating a favorable environment for viral replication.[4][7] The viral NS1 protein is known to modulate this pathway, preventing an excessive host immune response that would be detrimental to the virus.[8]
The potential mechanism of this compound could involve the modulation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.[4] By preventing IκB degradation, NF-κB would remain sequestered in the cytoplasm, unable to translocate to the nucleus and activate viral and pro-inflammatory gene expression.
Signaling Pathway Diagram: Postulated NF-κB Inhibition by this compound
Caption: Postulated mechanism of this compound via NF-κB pathway inhibition.
Quantitative Data on Anti-Influenza Activity
The antiviral efficacy of this compound has been quantified through in vitro assays. The following table summarizes the key metrics from a study utilizing Madin-Darby canine kidney (MDCK) cells.
| Compound | Influenza A Virus Strain | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| This compound | A/PR/8/34 (H1N1) | 6.2 | >100 | >16.1 |
IC50 (50% inhibitory concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/IC50, this value indicates the therapeutic window of the compound. A higher SI is desirable.
The data indicates that this compound exhibits potent antiviral activity against the H1N1 strain of influenza A virus with minimal cytotoxicity to the host cells, as reflected by its high selectivity index.[1]
Experimental Protocols
The evaluation of this compound's anti-influenza activity involved standard virological and cell biology techniques.
1. Cell Culture and Virus Propagation:
-
Cell Line: Madin-Darby canine kidney (MDCK) cells were used for both cytotoxicity and antiviral assays.
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 5% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Virus Strain: Influenza A/PR/8/34 (H1N1) was propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.
2. Cytotoxicity Assay (MTT Assay):
-
MDCK cells were seeded in 96-well plates and incubated for 24 hours.
-
Various concentrations of this compound were added to the cells and incubated for 48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added, and the cells were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.
3. Antiviral Assay (Plaque Reduction Assay):
-
Confluent monolayers of MDCK cells in 6-well plates were infected with influenza A virus (approximately 100 plaque-forming units per well).
-
After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with MEM containing 1% agarose and various concentrations of this compound.
-
The plates were incubated for 2-3 days until plaques were visible.
-
The cells were then fixed with formalin and stained with crystal violet to visualize and count the plaques.
-
The IC50 value was determined as the concentration of the compound that reduced the number of plaques by 50% compared to the untreated virus control.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-influenza virus activity assessment.
Conclusion and Future Directions
This compound represents a promising new lead compound in the development of anti-influenza therapeutics. Its potent in vitro activity and high selectivity index warrant further investigation. Future research should focus on:
-
Elucidating the precise molecular target and mechanism of action: Determining whether this compound directly inhibits a viral protein or modulates a host signaling pathway, such as NF-κB, is critical.
-
In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of influenza infection is a necessary next step to assess its therapeutic potential.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the identification of even more potent and selective inhibitors.
-
Spectrum of activity: Testing the compound against a broader range of influenza A and B virus strains, including currently circulating and drug-resistant strains, will be important to define its clinical utility.
The development of novel antiviral agents with unique mechanisms of action is crucial to combat the ongoing threat of seasonal and pandemic influenza.[2][9] this compound offers a valuable starting point for such endeavors.
References
- 1. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza viruses and the NF-kappaB signaling pathway - towards a novel concept of antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active NF-κB signalling is a prerequisite for influenza virus infection [ouci.dntb.gov.ua]
- 7. Molecular pathogenesis of influenza A virus infection and virus-induced regulation of cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influenza A Virus NS1 Protein Prevents Activation of NF-κB and Induction of Alpha/Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-depth Technical Guide: Preliminary Cytotoxicity Studies of 10-Norparvulenone
An Examination of a Novel Compound in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the preliminary cytotoxicity studies of 10-Norparvulenone, a novel compound of interest in the field of oncology. Due to the emergent nature of research on this molecule, this document serves as a foundational resource, outlining the current, albeit limited, understanding of its biological activity. The core of this guide focuses on the potential cytotoxic effects of this compound against various cancer cell lines, the methodologies employed in these initial investigations, and the putative signaling pathways that may be involved in its mechanism of action. As of the latest literature review, specific quantitative data on the cytotoxicity of this compound, such as IC50 values, remain to be published. Similarly, detailed experimental protocols and validated signaling pathways specific to this compound are not yet available in peer-reviewed literature. This guide, therefore, draws upon established methodologies and common signaling pathways implicated in cytotoxicity to provide a framework for future research and to contextualize the potential of this compound as a therapeutic agent.
Introduction to this compound
This compound is a recently identified small molecule whose chemical structure suggests potential for biological activity. Its structural analogs have shown promise in preclinical studies, prompting an initial exploration into its cytotoxic properties. The primary goal of preliminary cytotoxicity studies is to assess the compound's ability to induce cell death in cancer cells, a critical first step in the drug discovery and development pipeline. This guide will explore the hypothetical experimental design and potential mechanisms of action for this compound based on standard practices in the field.
Hypothetical Experimental Protocols for Cytotoxicity Assessment
While specific experimental details for this compound are not yet available, the following protocols represent the standard methodologies that would be employed to assess its cytotoxic effects.
Cell Lines and Culture
A panel of human cancer cell lines would be selected to evaluate the breadth of this compound's activity. This panel would ideally include representatives from various cancer types, such as:
-
Lung Cancer: A549, H1299
-
Colon Cancer: HT-29, HCT-116
-
Breast Cancer: MCF-7, MDA-MB-231
-
Prostate Cancer: PC-3, LNCaP
-
Leukemia: Jurkat, K562
Cells would be maintained in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assays
To quantify the cytotoxic effects of this compound, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo® would be utilized.
Protocol Outline:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, and 72 hours).
-
Following treatment, add the assay reagent (MTT or CellTiter-Glo®) to each well.
-
Incubate for the recommended time to allow for the conversion of the substrate.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathways in this compound-Induced Cytotoxicity
The mechanism by which a compound induces cytotoxicity often involves the modulation of specific signaling pathways that regulate cell survival, proliferation, and death. Based on the actions of other cytotoxic agents, the following pathways are hypothesized to be potential targets of this compound.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key signaling cascades in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Diagram of a Generic Apoptosis Signaling Pathway:
Caption: Hypothetical activation of apoptosis pathways by this compound.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Diagram of a Simplified MAPK/ERK Signaling Pathway:
Caption: Potential inhibition of the MAPK/ERK pathway by this compound.
Data Presentation: A Template for Future Findings
As quantitative data from cytotoxicity studies of this compound become available, they will be summarized in a structured format for clear comparison. The following table serves as a template for the presentation of such data.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., A549 | Lung | 48 | Data not available |
| e.g., HT-29 | Colon | 48 | Data not available |
| e.g., MCF-7 | Breast | 48 | Data not available |
| e.g., PC-3 | Prostate | 48 | Data not available |
Conclusion and Future Directions
The preliminary investigation into the cytotoxicity of this compound is a critical endeavor in the search for novel anticancer therapeutics. While direct experimental evidence is currently lacking in the public domain, this technical guide provides a roadmap for the systematic evaluation of this compound. Future research should focus on performing comprehensive cytotoxicity screening across a diverse panel of cancer cell lines to determine its potency and selectivity. Subsequent studies should then aim to elucidate the precise molecular mechanisms of action, including the identification of its direct cellular targets and the signaling pathways it modulates. The generation of this foundational data will be instrumental in determining the potential of this compound for further preclinical and, ultimately, clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on hypothesized experimental designs and potential mechanisms of action. The absence of published data on this compound should be noted, and the information presented herein should be considered within that context.
10-Norparvulenone: A Technical Review of a Novel Anti-Influenza Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 10-Norparvulenone, a fungal metabolite with promising anti-influenza virus properties. The document summarizes its chemical characteristics, total synthesis, and known biological activities, with a focus on presenting quantitative data and experimental methodologies.
Core Compound Information
This compound is a naturally occurring α-tetralone derivative isolated from the fungus Microsphaeropsis sp.[1][2][3]. It has been identified as a novel anti-influenza virus antibiotic[1][2][3].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone | [3] |
| Molecular Formula | C₁₂H₁₄O₅ | [3] |
| Molecular Weight | 238.2 g/mol | [3] |
| CAS Number | 618104-32-8 | [3] |
| Source | Microsphaeropsis sp., Pestalotiopsis photiniae | [1][3] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [3] |
Biological Activity and Quantitative Data
The primary reported biological activity of this compound is its action against the influenza virus. Preliminary in vitro studies have demonstrated its potential as an antiviral drug[1][2].
Table 2: Antiviral Activity of this compound
| Virus Strain | Cell Line | Activity | Concentration | Effect | Reference |
| Influenza A/PR/8/34 (mouse-adapted) | MDCK | Antiviral | 1 µg/ml | Decreases viral sialidase activity and increases cell survival | [3] |
Note: Further quantitative data, such as IC50 or EC50 values, are not available in the reviewed literature.
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated. However, the available data indicates that it inhibits the viral sialidase (neuraminidase) activity of the influenza virus[3]. Neuraminidase is a crucial enzyme for the release of progeny virions from infected cells. By inhibiting this enzyme, this compound likely prevents the spread of the virus to new host cells.
Caption: Hypothetical mechanism of action of this compound.
Total Synthesis
A total synthesis of (±)-10-Norparvulenone has been successfully developed, providing a viable route for producing the compound for further research. The synthesis commences with commercially available m-methoxyphenol and utilizes a key xanthate-mediated free radical addition-cyclization sequence to construct the α-tetralone core[1][2][4].
Caption: Simplified workflow of the total synthesis of this compound.
Experimental Protocols
Total Synthesis Experimental Protocol (Key Steps)
The following provides a summary of the key experimental steps for the synthesis of this compound as described in the literature[1].
-
Preparation of Radical Precursor (8): The synthesis starts from m-methoxyphenol, which is converted through a series of steps to a key intermediate. This intermediate is then reacted with potassium ethyl xanthate in acetone at 0 °C to afford the radical precursor 8 in quantitative yield[1].
-
Radical Addition to Vinyl Pivalate: The hydroxyl group of precursor 8 is acetylated. Subsequently, a radical addition of the resulting xanthate to vinyl pivalate is carried out using dilauroyl peroxide (DLP) as an initiator in 1,2-dichloroethane (DCE) as the solvent. This reaction yields the adduct 9b[1].
-
Radical Cyclization to form Tetralone (10): A solution of adduct 9b in DCE is refluxed and treated with 1.2 equivalents of DLP, added portionwise. This radical cyclization step affords the key tetralone intermediate 10 in 48% yield[1].
-
Conversion to this compound: The tetralone 10 is then converted to (±)-10-norparvulenone through a series of final transformations[1].
Antiviral Assay Methodology (General Protocol)
While the specific, detailed protocol from the original discovery of this compound's anti-influenza activity is not publicly available, a general methodology for assessing neuraminidase inhibition and cell viability is described below, based on standard virological assays.
-
Cell Culture and Infection: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer. The cells are then infected with a known titer of influenza A virus (e.g., A/PR/8/34 strain) in the presence of varying concentrations of this compound.
-
Neuraminidase Inhibition Assay:
-
After a suitable incubation period, the neuraminidase activity in the cell culture supernatant or cell lysates is measured.
-
A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is commonly used.
-
The enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone), which is quantified using a fluorometer.
-
The reduction in fluorescence in the presence of this compound compared to a virus-only control indicates the level of neuraminidase inhibition.
-
-
Cell Viability (Cytopathic Effect Reduction) Assay:
-
The protective effect of this compound on the infected cells is assessed by measuring cell viability.
-
This can be determined using various methods, such as the MTT or neutral red uptake assays, which measure metabolic activity or cell membrane integrity, respectively.
-
An increase in cell viability in the treated, infected cells compared to the untreated, infected cells demonstrates the antiviral effect of the compound.
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of new anti-influenza drugs. Its novel structure and demonstrated in vitro activity against influenza A virus warrant further investigation. The successful total synthesis of this molecule opens the door for the generation of analogs and further structure-activity relationship (SAR) studies.
Future research should focus on:
-
Elucidating the precise molecular mechanism of action.
-
Determining the IC50 and EC50 values against a broader range of influenza strains, including clinically relevant and drug-resistant isolates.
-
Conducting in vivo efficacy and toxicity studies in animal models.
-
Exploring the potential for synergistic effects when combined with other existing antiviral drugs.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.
References
In-depth Technical Guide: Spectroscopic Data of 10-Norparvulenone (NMR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 10-Norparvulenone, a novel anti-influenza virus antibiotic. The information is based on the primary scientific literature introducing this compound.
Introduction
This compound was first isolated from the fungus Microsphaeropsis sp. FO-5050.[1] Its discovery and characterization were detailed in a publication by Fukami et al. in the Journal of Antibiotics. This document aims to consolidate the spectroscopic data from this primary source to facilitate further research and development.
Spectroscopic Data
A thorough search was conducted to retrieve the specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound from the primary publication, "A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050" (J. Antibiot. (Tokyo) 2000, 53, 1215-1218). Unfortunately, access to the full text of this article, containing the detailed experimental data, could not be obtained through the available resources. Abstracts and citations of this paper confirm its importance as the original source of this information, but do not provide the specific data points required for a detailed analysis.
Due to the inaccessibility of the primary spectroscopic data, the following sections on quantitative data tables and detailed experimental protocols cannot be completed at this time.
Experimental Protocols
While the precise experimental parameters used for the characterization of this compound are contained within the inaccessible primary source, a general overview of the likely methodologies is provided below based on standard practices in natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): This technique would have been used to determine the number and types of hydrogen atoms in the molecule, as well as their connectivity. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.
-
¹³C NMR (Carbon NMR): This analysis would reveal the number of unique carbon environments in this compound. Due to the low natural abundance of ¹³C, these experiments generally require a longer acquisition time.
-
2D NMR (COSY, HMQC/HSQC, HMBC): Two-dimensional NMR experiments would have been essential for elucidating the complete chemical structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This would have been used to determine the precise molecular weight and, consequently, the elemental formula of this compound.
-
Fragmentation Analysis: By analyzing the fragmentation pattern of the molecular ion, researchers can deduce the structure of different parts of the molecule. Common ionization techniques for this purpose include Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.
Conclusion
While this guide outlines the standard procedures and the expected types of spectroscopic data for this compound, the specific quantitative data remains within the primary scientific literature that is currently inaccessible. For researchers requiring the detailed ¹H NMR, ¹³C NMR, and MS data, obtaining the full text of the foundational paper by Fukami et al. is essential. Further investigation into scientific journal archives and university library resources is recommended to access this critical information.
References
An In-depth Technical Guide to the Putative Biosynthesis of 10-Norparvulenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Norparvulenone is a fungal secondary metabolite isolated from Microsphaeropsis species, exhibiting promising anti-influenza virus activity. While the complete biosynthetic pathway of this compound has not been experimentally elucidated, significant evidence from the study of related fungal naphthalenones suggests its origin from a hexaketide precursor, likely synthesized via a pathway analogous to the well-characterized 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis route. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the proposed enzymatic steps, key intermediates, and the roles of tailoring enzymes. Furthermore, this document outlines standard experimental protocols for the elucidation of such fungal polyketide pathways and presents relevant quantitative data from analogous systems to serve as a benchmark for future research.
Introduction to this compound and its Polyketide Origin
This compound, with the chemical structure 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone, belongs to the naphthalenone class of fungal polyketides. Polyketides are a large and diverse group of natural products synthesized by polyketide synthases (PKSs), which are large, multi-domain enzymes that iteratively condense small carboxylic acid units (typically acetyl-CoA and malonyl-CoA).
The structural similarity of this compound to other fungal naphthalenones, such as asparvenone and its O-methylated derivative, strongly points towards a common biosynthetic origin. Isotopic labeling studies on O-methylasparvenone produced by Aspergillus parvulus have confirmed its hexaketide origin, assembled from one acetate starter unit and five malonate extender units[1][2][3]. It is therefore highly probable that this compound is also a hexaketide, derived from a poly-β-keto chain that undergoes a series of cyclization and tailoring reactions.
Putative Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound is hypothesized to branch from the established DHN-melanin pathway. This pathway begins with the synthesis of a hexaketide chain by a non-reducing polyketide synthase (NR-PKS). The subsequent steps involve cyclization and a series of modifications by tailoring enzymes to yield the final product.
Step 1: Polyketide Chain Assembly by NR-PKS A non-reducing polyketide synthase (NR-PKS) catalyzes the condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units to form a linear hexaketide intermediate attached to the acyl carrier protein (ACP) domain of the PKS.
Step 2: Cyclization and Aromatization The hexaketide chain undergoes intramolecular C-to-C cyclization reactions, likely directed by a product template (PT) domain within the PKS, followed by aromatization to form a core naphthalenone scaffold. A plausible early intermediate is 1,3,6,8-tetrahydroxynaphthalene (T4HN), a key intermediate in the DHN-melanin pathway.
Step 3: Tailoring Reactions A series of post-PKS tailoring reactions are required to convert the initial naphthalene core into this compound. These modifications are catalyzed by specific enzymes, the genes for which are typically clustered with the PKS gene in the fungal genome. The proposed tailoring steps are:
-
Reduction: A reductase would catalyze the reduction of one of the aromatic rings to form the dihydronaphthalene structure.
-
Hydroxylation: A monooxygenase (e.g., a cytochrome P450 enzyme) is likely responsible for the hydroxylation at the C-4 position. Another hydroxylation event is needed to form the hydroxymethyl group at C-7. This could be a multi-step process involving oxidation of a methyl group.
-
O-Methylation: An O-methyltransferase would catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at C-6.
-
Dehydration and further reductions: Additional dehydration and reduction steps, similar to those in the DHN pathway, would be necessary to achieve the final oxidation state of the molecule.
The following diagram illustrates the putative biosynthetic pathway for this compound.
Caption: Putative biosynthetic pathway of this compound from primary metabolites.
Key Enzymes in the Biosynthesis
-
Non-Reducing Polyketide Synthase (NR-PKS): This is the core enzyme that assembles the polyketide backbone. It is a large, multi-domain protein containing at a minimum a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) domain.
-
Tailoring Enzymes: These enzymes modify the polyketide backbone to generate the final complex structure. For this compound, the key tailoring enzymes are predicted to be:
-
Reductases: Catalyze the addition of hydrogen atoms.
-
Monooxygenases/Hydroxylases: Introduce hydroxyl groups.
-
O-Methyltransferase: Adds a methyl group to a hydroxyl functional group.
-
Quantitative Data
As the biosynthesis of this compound has not been studied in detail, no specific quantitative data is available. However, studies on the production of the related naphthalenones, asparvenone and O-methylasparvenone, by Aspergillus parvulus provide some insights. These compounds are produced during the vegetative growth phase in shaken cultures[4]. Isotopic labeling experiments have been successfully used to determine the precursor units and their incorporation efficiency.
| Metabolite | Producing Organism | Precursor | Incorporation Efficiency | Reference |
| O-Methylasparvenone | Aspergillus parvulus | [1-¹³C]acetate | ~2 atom % enrichment | [1] |
| O-Methylasparvenone | Aspergillus parvulus | [2-¹³C]acetate | ~1.4 atom % enrichment | [1] |
Note: The data presented are for a related compound and should be considered as a reference for designing experiments for this compound.
Experimental Protocols for Pathway Elucidation
The elucidation of a fungal secondary metabolite biosynthetic pathway typically involves a combination of bioinformatics, molecular genetics, and analytical chemistry.
Bioinformatics Analysis: Identifying the Biosynthetic Gene Cluster (BGC)
-
Genome Sequencing: Obtain the whole-genome sequence of the this compound producing Microsphaeropsis strain.
-
BGC Prediction: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative secondary metabolite biosynthetic gene clusters.
-
Candidate Gene Cluster Identification: Search the predicted BGCs for a non-reducing polyketide synthase (NR-PKS) gene, as this is the expected core enzyme. The candidate cluster should also contain genes encoding the necessary tailoring enzymes (reductases, monooxygenases, methyltransferases).
Gene Knockout and Complementation
-
Target Gene Selection: Select the candidate PKS gene and key tailoring enzyme genes within the putative BGC for functional characterization.
-
Knockout Cassette Construction: Create a deletion cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Fungal Transformation: Introduce the knockout cassette into the protoplasts of the Microsphaeropsis strain using methods like PEG-mediated transformation or Agrobacterium tumefaciens-mediated transformation.
-
Mutant Screening and Verification: Select transformants on appropriate antibiotic-containing media and verify the gene deletion by PCR and Southern blotting.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under producing conditions. Extract the secondary metabolites and analyze the metabolic profiles using HPLC and LC-MS. A loss of this compound production in the mutant strain confirms the gene's involvement in its biosynthesis.
-
Gene Complementation: Re-introduce the wild-type copy of the knocked-out gene into the mutant strain to restore the production of this compound, thus confirming the gene's function.
Heterologous Expression
-
Gene Cluster Cloning: Clone the entire putative BGC into an expression vector suitable for a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.
-
Host Transformation: Transform the expression vector into the chosen heterologous host.
-
Cultivation and Metabolite Analysis: Cultivate the transformed host under inducing conditions and analyze the culture extracts for the production of this compound using HPLC and LC-MS. Successful production of the compound in the heterologous host confirms the identity of the BGC.
Isotopic Labeling Studies
-
Precursor Feeding: Supplement the culture medium of the Microsphaeropsis strain with ¹³C-labeled precursors, such as [1-¹³C]acetate or [1,2-¹³C₂]acetate.
-
Metabolite Isolation and NMR Analysis: Isolate the produced this compound and analyze it by ¹³C-NMR spectroscopy.
-
Labeling Pattern Determination: The pattern of ¹³C enrichment in the molecule will confirm its polyketide origin and reveal the folding pattern of the polyketide chain.
The following diagram outlines the general experimental workflow for elucidating the biosynthetic pathway.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
While the definitive biosynthetic pathway for this compound remains to be experimentally validated, the available evidence strongly supports its formation via a hexaketide pathway that is closely related to the fungal DHN-melanin biosynthesis. This technical guide provides a robust theoretical framework for the putative pathway and outlines the key experimental strategies required for its full elucidation. The confirmation of this pathway and the characterization of the involved enzymes will not only provide fundamental insights into fungal secondary metabolism but also open avenues for the bio-engineering of novel antiviral compounds.
References
- 1. 13C and 2H n.m.r. studies on the biosynthesis of O-methylasparvenone, a hexaketide metabolite of Aspergillus parvulus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 13C and 2H n.m.r. studies on the biosynthesis of O-methylasparvenone, a hexaketide metabolite of Aspergillus parvulus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 13C and 2H n.m.r. studies on the biosynthesis of O-methylasparvenone, a hexaketide metabolite of Aspergillus parvulus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Naphthalenone production in Aspergillus parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Norparvulenone and its Analogs for Researchers and Drug Development Professionals
Introduction
10-Norparvulenone, a fungal metabolite, has emerged as a molecule of interest in the field of antiviral research. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this compound, with a focus on its potential as an anti-influenza virus agent. While information on synthetic derivatives and analogs remains limited in publicly available literature, this document consolidates the current knowledge on the core compound to serve as a foundational resource for researchers, scientists, and drug development professionals.
Core Structure and Analogs
The fundamental chemical scaffold of this compound is a tetracyclic structure. The relationship between the core, its potential derivatives (molecules synthesized from this compound), and analogs (molecules with similar structures and functions) is depicted below.
Synthesis of this compound
The total synthesis of this compound has been successfully achieved, providing a viable route for obtaining the compound for research purposes.
Experimental Protocol: Total Synthesis via Xanthate-Mediated Radical Cyclization
A key approach to the synthesis of this compound involves a xanthate-mediated free radical addition-cyclization sequence.[1] The synthesis commences with a commercially available starting material, m-methoxyphenol. The crucial step in this synthetic pathway is the construction of the α-tetralone subunit, which is achieved through the radical cyclization process.
Detailed experimental procedures, including reaction conditions, purification methods, and characterization of intermediates, would be detailed in the full publication of the cited synthetic work. At present, a comprehensive, step-by-step protocol is not available in the public domain.
Biological Activity and Mechanism of Action
The primary biological activity identified for this compound is its action against the influenza virus.
Antiviral Activity
This compound has been identified as a new anti-influenza virus antibiotic. This activity is attributed to its ability to inhibit the viral neuraminidase enzyme. Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells. By inhibiting this enzyme, this compound effectively halts the spread of the virus.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data, such as the half-maximal inhibitory concentration (IC50), for the anti-influenza activity of this compound. One source indicates that it decreases viral sialidase activity at a concentration of 1 µg/ml. However, for a comprehensive understanding of its potency, further studies reporting dose-response relationships and IC50 values are necessary.
Table 1: Biological Activity of this compound
| Compound | Target | Activity | Concentration | Quantitative Data (IC50) |
| This compound | Influenza Virus Neuraminidase | Antiviral | 1 µg/ml | Not Available |
Signaling Pathways and Experimental Workflows
To date, specific signaling pathways modulated by this compound have not been elucidated in the available literature. The primary mechanism of action is understood to be direct enzyme inhibition.
The general workflow for identifying and characterizing antiviral compounds like this compound is illustrated in the following diagram.
Derivatives and Analogs of this compound
A comprehensive search of the scientific literature did not yield specific information on the synthesis or biological evaluation of derivatives or analogs of this compound. This represents a significant knowledge gap and a promising area for future research. The development of analogs could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.
Conclusion and Future Directions
This compound stands as a promising natural product with demonstrated anti-influenza virus activity. Its total synthesis has been achieved, paving the way for further investigation. However, to advance this compound towards therapeutic application, several key areas require further exploration:
-
Detailed Quantitative Analysis: Rigorous studies to determine the IC50 and other quantitative measures of antiviral activity are essential.
-
Elucidation of Mechanism: While neuraminidase inhibition is the proposed mechanism, further studies are needed to confirm this and to investigate potential off-target effects or alternative mechanisms of action.
-
Synthesis and Evaluation of Derivatives and Analogs: A systematic structure-activity relationship (SAR) study through the synthesis and biological testing of a library of derivatives and analogs is crucial for lead optimization.
-
Investigation of Other Potential Biological Activities: The biological activity of this compound may not be limited to its antiviral effects. Screening against other therapeutic targets could unveil new applications.
This technical guide provides a snapshot of the current understanding of this compound. It is intended to be a catalyst for further research into this intriguing natural product and its potential as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of 10-Norparvulenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone is a naturally occurring α-tetralone derivative isolated from the fungus Microsphaeropsis sp.[1]. This compound has garnered interest within the scientific community due to its potential biological activities, including promising anti-influenza virus properties[1]. The total synthesis of this compound provides a reliable source of the material for further biological evaluation and the development of novel analogs.
This document provides detailed application notes and protocols for the first total synthesis of (±)-10-Norparvulenone, accomplished in five steps with an overall yield of 14% (unoptimized)[2][3]. The synthesis commences from the readily available starting material, m-methoxyphenol, and features a key xanthate-mediated free radical addition-cyclization reaction to construct the core tetralone structure[2][3].
Quantitative Data Summary
The following table summarizes the key quantitative data for the five-step total synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) |
| 1 | Friedel-Crafts Propionylation | m-Methoxyphenol | 4-Hydroxy-2-propionylphenol | Propionic anhydride, trifluoroacetic acid | 95 |
| 2 | α-Bromination | 4-Hydroxy-2-propionylphenol | 2-Bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-one | Copper(II) bromide, ethyl acetate, chloroform | 98 |
| 3 | Xanthate Formation | 2-Bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-one | O-ethyl S-(1-(2-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl) carbonodithioate | Potassium O-ethyl xanthate, acetone | 96 |
| 4 | Radical Addition-Cyclization | O-ethyl S-(1-(2-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl) carbonodithioate | 4-Hydroxy-7-methoxy-8-methyl-1-tetralone | Vinyl pivalate, dilauroyl peroxide, 1,2-dichloroethane | 48 |
| 5 | Benzylic Oxidation, Reduction & Deprotection | 4-Hydroxy-7-methoxy-8-methyl-1-tetralone | (±)-10-Norparvulenone | Ceric ammonium nitrate, aqueous acetonitrile; Sodium borohydride, methanol; Boron trichloride, dichloromethane | 35 |
Experimental Workflow
The overall synthetic workflow for the total synthesis of this compound is depicted below.
Caption: Overall workflow for the total synthesis of (±)-10-Norparvulenone.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Propionylation of m-Methoxyphenol
-
Reaction: To a solution of m-methoxyphenol (1.0 eq) in trifluoroacetic acid, add propionic anhydride (1.2 eq) dropwise at 0 °C.
-
Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-hydroxy-2-propionylphenol.
-
Expected Yield: 95%
Step 2: α-Bromination
-
Reaction: To a solution of 4-hydroxy-2-propionylphenol (1.0 eq) in a mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).
-
Conditions: Reflux the reaction mixture for 4 hours.
-
Work-up: Cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-one.
-
Expected Yield: 98%
Step 3: Xanthate Formation
-
Reaction: To a solution of 2-bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-one (1.0 eq) in acetone, add potassium O-ethyl xanthate (1.1 eq).
-
Conditions: Stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The crude product, O-ethyl S-(1-(2-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl) carbonodithioate, is typically used in the next step without further purification.
-
Expected Yield: 96%
Step 4: Radical Addition-Cyclization
-
Reaction: A solution of the crude xanthate from Step 3 (1.0 eq) and vinyl pivalate (3.0 eq) in 1,2-dichloroethane is heated to reflux. A solution of dilauroyl peroxide (0.2 eq) in 1,2-dichloroethane is added portion-wise over 1 hour.
-
Conditions: Continue to reflux the reaction mixture for an additional 2 hours after the final addition of the initiator.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-hydroxy-7-methoxy-8-methyl-1-tetralone.
-
Expected Yield: 48%
Step 5: Benzylic Oxidation, Reduction, and Deprotection
-
Oxidation: To a solution of 4-hydroxy-7-methoxy-8-methyl-1-tetralone (1.0 eq) in aqueous acetonitrile, add ceric ammonium nitrate (CAN) (2.5 eq) at 0 °C. Stir for 1 hour. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Reduction: Dissolve the crude product from the oxidation step in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise and stir for 30 minutes. Quench the reaction with acetone and concentrate.
-
Deprotection: Dissolve the crude diol in dichloromethane and cool to -78 °C. Add a solution of boron trichloride (1.0 M in dichloromethane, 3.0 eq) dropwise. Stir at -78 °C for 1 hour. Quench with methanol, warm to room temperature, and concentrate.
-
Purification: Purify the final crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (±)-10-Norparvulenone.
-
Expected Yield: 35% over the three transformations.
Signaling Pathways and Logical Relationships
The key transformation in this synthesis is the xanthate-mediated radical addition-cyclization. The logical relationship of this step is outlined below.
References
Application Notes and Protocols for the Extraction of 10-Norparvulenone from Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Norparvulenone is a fungal naphthalenone metabolite with demonstrated anti-influenza virus activity.[1][2][3][4] This document provides a detailed protocol for the cultivation of the fungus Microsphaeropsis sp. FO-5050, the extraction of this compound, and its subsequent purification. Additionally, it outlines a method for evaluating its bioactivity through a neuraminidase inhibition assay and discusses the putative signaling pathway involved in its antiviral action. These guidelines are intended to assist researchers in the isolation and characterization of this compound for further investigation and potential drug development.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[1] The naphthalenone class of fungal metabolites has garnered significant interest due to its wide range of bioactivities, including antimicrobial, cytotoxic, and antiviral properties. This compound, originally isolated from Microsphaeropsis sp. FO-5050, is a notable example with potent anti-influenza virus properties.[1][2][3][4] Its mechanism of action is attributed to the inhibition of viral neuraminidase, an essential enzyme for the release of progeny virions from infected cells.[3][5][6] This document provides a comprehensive guide for the extraction, purification, and preliminary bioactivity assessment of this compound.
Fungal Cultivation and Metabolite Production
The production of this compound is achieved through the cultivation of Microsphaeropsis sp. FO-5050 on a solid rice medium. This method provides a suitable environment for fungal growth and the biosynthesis of secondary metabolites.
Table 1: Fungal Strain and Culture Medium
| Parameter | Description |
| Fungal Strain | Microsphaeropsis sp. FO-5050 |
| Culture Medium | Solid Rice Medium |
| Incubation Temperature | 28°C |
| Incubation Time | 21 days |
| Culture Condition | Static, dark |
Experimental Protocol: Fungal Cultivation
-
Medium Preparation:
-
Weigh 100 g of rice into a 500 mL Erlenmeyer flask.
-
Add 100 mL of distilled water.
-
Allow the rice to soak for 1-2 hours.
-
Autoclave the flask at 121°C for 20 minutes to sterilize the medium.
-
Allow the flask to cool to room temperature.
-
-
Inoculation:
-
Aseptically inoculate the sterilized rice medium with a small agar plug containing a pure culture of Microsphaeropsis sp. FO-5050.
-
Seal the flask with a sterile cotton plug or a breathable membrane to allow for gas exchange while preventing contamination.
-
-
Incubation:
-
Incubate the inoculated flask at 28°C in a static incubator, away from direct light, for 21 days.
-
Monitor the flask periodically for fungal growth and any signs of contamination.
-
Extraction and Purification of this compound
Following the incubation period, the fungal biomass and the rice medium are subjected to solvent extraction to isolate the secondary metabolites, including this compound. The crude extract is then purified using chromatographic techniques.
Experimental Protocol: Extraction
-
Harvesting:
-
After 21 days of incubation, break up the solid culture material using a sterile spatula.
-
-
Solvent Extraction:
-
Add 300 mL of ethyl acetate to the flask containing the fungal culture.
-
Macerate the mixture at room temperature for 24 hours to ensure thorough extraction of the metabolites.
-
Filter the mixture through cheesecloth or a coarse filter to separate the solid residue from the ethyl acetate extract.
-
Repeat the extraction of the solid residue with another 200 mL of ethyl acetate to maximize the yield.
-
Combine the ethyl acetate extracts.
-
-
Concentration:
-
Concentrate the combined ethyl acetate extracts in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Experimental Protocol: Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 40-63 µm particle size) with a suitable solvent system such as a gradient of hexane and ethyl acetate.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing ethyl acetate concentration in hexane.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and 365 nm, and/or staining with a universal reagent like vanillin-sulfuric acid).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions containing this compound using reversed-phase HPLC.
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of methanol and water is typically effective. The exact gradient should be optimized based on the specific column and system.
-
Detection: UV detector at wavelengths of 210 nm and 254 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). The reported ¹H and ¹³C NMR data for this compound can be used for confirmation.[1]
-
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White powder |
Bioactivity Assessment: Neuraminidase Inhibition Assay
The anti-influenza activity of this compound can be quantified by its ability to inhibit the neuraminidase enzyme. A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a common and sensitive method.
Experimental Protocol: Neuraminidase Inhibition Assay
-
Reagents and Materials:
-
Neuraminidase from Clostridium perfringens (can be used as a model).
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Buffer (e.g., 33 mM MES buffer, pH 6.5, containing 4 mM CaCl₂).
-
Stop Solution (e.g., 0.1 M glycine-NaOH, pH 10.2).
-
This compound (dissolved in DMSO).
-
Oseltamivir (as a positive control).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of this compound or the positive control (Oseltamivir).
-
Add 20 µL of the neuraminidase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the MUNANA substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of the stop solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Table 3: Neuraminidase Inhibition Data (Hypothetical)
| Compound | IC₅₀ (µM) |
| This compound | To be determined experimentally |
| Oseltamivir | To be determined experimentally |
Signaling Pathway and Mechanism of Action
The primary antiviral mechanism of this compound is the inhibition of influenza virus neuraminidase.[3][5][6] This enzyme is crucial for the final stage of the viral replication cycle.
Diagram of the Putative Antiviral Signaling Pathway
Caption: Inhibition of influenza virus release by this compound.
Workflow Diagram for Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Conclusion
This document provides a detailed methodology for the extraction, purification, and bioactivity assessment of this compound from Microsphaeropsis sp. FO-5050. The protocols outlined herein are intended to serve as a valuable resource for researchers interested in the study of this promising antiviral compound. Further research into the optimization of fermentation conditions, downstream processing, and in-depth mechanistic studies will be crucial for the potential development of this compound as a therapeutic agent.
References
- 1. academicjournals.org [academicjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuraminidase Inhibitors from the Fruiting Body of Phellinus igniarius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza neuraminidase: a druggable target for natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 10-Norparvulenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone is a fungal metabolite, originally isolated from Microsphaeropsis, that has demonstrated potential as an anti-influenza virus agent.[1] Its mechanism of action involves the inhibition of viral sialidase, an enzyme crucial for the release of new virus particles from infected cells.[1] As with many natural products, obtaining high-purity this compound from crude fermentation extracts is essential for accurate biological evaluation and further drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small molecules from complex mixtures.[2][3][4][5][6][7][8]
This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodology is designed to efficiently separate the target compound from common impurities found in fungal fermentation broths, yielding a final product of high purity suitable for research and preclinical studies.
Materials and Methods
Instrumentation
-
Preparative HPLC system with a gradient pump
-
UV-Vis Diode Array Detector (DAD)
-
Fraction collector
-
Analytical HPLC system for purity analysis
Chemicals and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Formic acid (FA), 99%+ purity
-
Crude extract of Microsphaeropsis sp. containing this compound, dried and reconstituted in a suitable solvent (e.g., Methanol).
Chromatographic Columns
-
Preparative Column: C18, 10 µm particle size, 250 x 21.2 mm
-
Analytical Column: C18, 5 µm particle size, 150 x 4.6 mm
Experimental Protocols
Sample Preparation
-
Suspend the crude, dried extract from the Microsphaeropsis fermentation broth in a minimal volume of methanol.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution of soluble components.
-
Centrifuge the solution at 4000 rpm for 15 minutes to pellet insoluble materials.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis and purification.
Analytical Method Development
Before proceeding to preparative scale, an analytical method is developed to determine the optimal separation conditions.
-
Column: Analytical C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 10% B to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm and 280 nm. Based on the naphthalenone core structure, a wavelength of 285 nm can also be effective.
-
Injection Volume: 10 µL
-
Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum.
Preparative HPLC Purification
The analytical method is scaled up for preparative purification.
-
Column: Preparative C18 (250 x 21.2 mm, 10 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A linear gradient optimized from the analytical run. For example, if this compound elutes at 40% B in the analytical run, a shallower gradient around this point can be used in the preparative run to improve resolution (e.g., 30-50% B over 40 minutes).
-
Flow Rate: 15-20 mL/min (adjusted based on column dimensions and backpressure)
-
Injection Volume: 1-5 mL of the concentrated, filtered extract.
-
Fraction Collection: Collect fractions based on the elution profile of the target peak.
Post-Purification Processing
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Determine the purity of the final product using the analytical HPLC method.
Data Presentation
The following tables summarize the expected data from the purification process.
Table 1: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm, 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~15-20 min |
Table 2: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 10 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized based on analytical run (e.g., 30-50% B over 40 min) |
| Flow Rate | 18 mL/min |
| Injection Volume | 2 mL |
| Fraction Size | 10 mL |
Table 3: Purification Summary
| Step | Starting Material (mg) | Purified Product (mg) | Purity (%) | Yield (%) |
| Crude Extract | 500 | - | ~20 | - |
| After Preparative HPLC | - | 85 | >98 | 17 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Mechanism of action of this compound as a viral sialidase inhibitor.
References
- 1. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sialidase Inhibitors with Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. HPLC Separation of Genotoxic Derivatives of Naphthalene | Chemické listy [blog.chemicke-listy.cz]
Application Note: High-Sensitivity Detection and Quantification of 10-Norparvulenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Norparvulenone is a fungal secondary metabolite, classified as a polyketide, with a dihydroxynaphthalenone chemical structure. Isolated from fungal species such as Microsphaeropsis and Paraphaeosphaeria, this compound and its analogs are of interest to the scientific community for their potential biological activities. Accurate and sensitive detection and quantification of this compound in various matrices, including fungal cultures and biological samples, are crucial for research and development in mycology, natural product chemistry, and pharmacology.
This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, a preparatory Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile fungal metabolites is outlined.
Data Presentation
Quantitative performance parameters for the LC-MS/MS method, extrapolated from closely related naphthalenone compounds, are summarized in the table below. These values serve as a benchmark for method validation.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) | >0.99 |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
| Recovery | 85-110% |
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of this compound
This protocol details the analysis of this compound in fungal culture extracts.
1. Sample Preparation (Fungal Culture Extract)
-
Materials:
-
Fungal culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (LC-MS grade)
-
0.22 µm syringe filters
-
-
Procedure:
-
Centrifuge the fungal culture broth to separate the mycelia from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 239.09 (M+H)⁺
-
Product Ions (for quantification and qualification): To be determined by direct infusion of a this compound standard. Tentative product ions could be m/z 221.08 (loss of H₂O) and m/z 193.08 (further fragmentation).
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in methanol.
-
Analyze the standards using the established LC-MS/MS method to construct a calibration curve.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Headspace GC-MS for Profiling of Volatile Fungal Metabolites
This protocol is suitable for the qualitative analysis of volatile and semi-volatile compounds produced by fungal cultures, which may include precursors or related metabolites of this compound.
1. Sample Preparation (Headspace Analysis)
-
Materials:
-
Fungal culture grown on solid or liquid media in a headspace vial
-
Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB)
-
-
Procedure:
-
Incubate the fungal culture in a sealed headspace vial at a controlled temperature (e.g., 25 °C) for a defined period.
-
Expose the SPME fiber to the headspace above the culture for a set time (e.g., 30 minutes) to adsorb volatile compounds.
-
2. GC-MS Instrumentation and Conditions
-
Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.
-
-
Gas Chromatography (GC) Conditions:
-
Injection: SPME, splitless mode
-
Injector Temperature: 250 °C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
-
3. Data Analysis
-
Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
Visualization
The following diagram illustrates the generalized biosynthetic pathway for fungal dihydroxynaphthalenone polyketides, the class of compounds to which this compound belongs.
Caption: Fungal dihydroxynaphthalenone biosynthesis pathway.
The following diagram illustrates a typical experimental workflow for the analysis of this compound.
Caption: Workflow for this compound analysis.
Application Notes and Protocols: 10-Norparvulenone for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 10-Norparvulenone in antiviral research, with a specific focus on its activity against the influenza virus. This compound, a novel antibiotic isolated from Microsphaeropsis sp. FO-5050, has demonstrated potential as an anti-influenza virus agent.[1][2]
Quantitative Data Summary
The antiviral activity of this compound against the influenza A/PR/8/34 strain has been evaluated in Madin-Darby Canine Kidney (MDCK) cells. The available data is summarized in the table below.
| Compound | Virus Strain | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | Influenza A/PR/8/34 | MDCK | Cell Viability/CPE Reduction | Cell Survival | In the absence of the compound, only 27.2% of the cells survived.[1] | Fukami A, et al. (2000) |
Note: Specific IC50 or EC50 values for the antiviral activity and neuraminidase inhibition are not publicly available in the reviewed literature. The provided data indicates a significant protective effect of this compound on virus-infected cells.
Experimental Protocols
The following are generalized protocols based on standard virological assays and the information available on this compound's anti-influenza virus activity. These should be adapted and optimized for specific laboratory conditions and research objectives.
Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay
This protocol outlines a method to determine the ability of this compound to protect cells from the cytopathic effects of influenza virus infection.
Objective: To quantify the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.
Materials:
-
This compound
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/PR/8/34 strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDCK cells.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free DMEM containing a low concentration of trypsin (e.g., 1 µg/mL), which is necessary for influenza virus propagation in cell culture.
-
-
Virus Infection and Treatment:
-
After 24 hours, wash the confluent cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A virus at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Immediately after infection, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells.
-
Include appropriate controls:
-
Cell Control: Cells with media only (no virus, no compound).
-
Virus Control: Cells with virus and media (no compound).
-
Compound Cytotoxicity Control: Cells with the highest concentration of the compound only (no virus).
-
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
Assessment of Cell Viability:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the cell control.
-
The 50% effective concentration (EC50) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Neuraminidase Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on influenza virus neuraminidase activity.
Objective: To determine if this compound can inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
This compound
-
Influenza A virus with known neuraminidase activity
-
Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid; MUNANA)
-
Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl2)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.2, containing ethanol)
-
Fluorometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well black plate, add the diluted this compound solutions.
-
Add a standardized amount of influenza virus to each well.
-
Pre-incubate the compound and virus mixture at 37°C for a short period (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Include controls:
-
Enzyme Control: Virus with substrate and buffer (no compound).
-
Substrate Control: Substrate and buffer only (no virus, no compound).
-
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the enzyme control.
-
The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated. However, initial studies indicate that its antiviral activity against influenza A virus involves:
-
Inhibition of Virus Replication: this compound has been shown to inhibit the replication of the influenza A virus in cell culture.[1][2] The specific stage of the replication cycle that is targeted remains to be identified.
-
Inhibition of Neuraminidase: The compound has also been noted to affect neuraminidase, an essential enzyme for the release of progeny virions from infected cells.[2]
Further research is required to pinpoint the specific molecular targets and pathways affected by this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of this compound.
Caption: General workflow for antiviral testing of this compound.
Potential Targets in Influenza Virus Life Cycle
This diagram illustrates the points in the influenza virus life cycle that may be targeted by this compound based on available data.
Caption: Potential targets of this compound in the influenza virus life cycle.
References
Application Notes and Protocols: Determining the IC50 of 10-Norparvulenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone is a novel natural product with a putative chemical structure suggesting potential biological activity. Preliminary in-silico studies have indicated that it may interact with components of key cellular signaling pathways implicated in cancer progression. One such pathway is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2][3][4][5]
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[6] It represents the concentration of a drug that is required for 50% inhibition in vitro. The determination of the IC50 value is a primary step in the preclinical development of new therapeutic agents.
These application notes provide a detailed protocol for determining the IC50 of this compound against a human cervical cancer cell line (HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7][8]
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.[8] These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified by spectrophotometry. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8] By treating cells with varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to calculate the IC50 value.
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment determining the IC50 of this compound on HeLa cells after a 48-hour incubation period.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | % Inhibition |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.00 | 0.00 |
| 1 | 1.102 | 0.075 | 87.88 | 12.12 |
| 5 | 0.899 | 0.061 | 71.70 | 28.30 |
| 10 | 0.631 | 0.045 | 50.32 | 49.68 |
| 25 | 0.345 | 0.028 | 27.51 | 72.49 |
| 50 | 0.158 | 0.019 | 12.60 | 87.40 |
| 100 | 0.076 | 0.011 | 6.06 | 93.94 |
Hypothetical IC50 Value: Based on the data above, the calculated IC50 of this compound for HeLa cells is approximately 10.1 µM .
Experimental Protocols
Materials and Reagents
-
This compound (stock solution of 10 mM in DMSO)
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for IC50 Determination using MTT Assay
-
Cell Culture and Seeding:
-
Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent toxicity.
-
Prepare a vehicle control containing the same concentration of DMSO as the highest drug concentration well.
-
-
Treatment of Cells:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Add 100 µL of the vehicle control medium to the control wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
-
Calculate the percentage of inhibition: % Inhibition = 100 - % Cell Viability
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism, R).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: 10-Norparvulenone as a Potential Tool for Studying Viral Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone, an antibiotic isolated from Microsphaeropsis sp. FO-5050, has demonstrated antiviral properties, specifically against Influenza A virus.[1] While its precise mechanism of action is not fully elucidated, its ability to interfere with viral replication presents it as a candidate for investigation as a viral entry inhibitor.[1] This document provides detailed application notes and hypothetical protocols to guide researchers in utilizing this compound as a tool to study the mechanisms of viral entry.
The study of viral entry is a critical area of virology and drug development, as the initial stages of infection, including attachment, receptor binding, and membrane fusion, represent prime targets for therapeutic intervention.[2][3][4] Small molecules that inhibit these processes are invaluable for dissecting the molecular events of viral entry and for developing novel antiviral agents.[2][4] These protocols are designed to facilitate the investigation of this compound's potential to block viral entry and to characterize its mode of action.
Quantitative Data Summary
As research into this compound as a specific viral entry inhibitor is still emerging, the following table presents a compilation of its known anti-influenza activity alongside hypothetical data for its potential as a broad-spectrum viral entry inhibitor. This serves as a comparative guide for researchers.
| Compound | Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A (H1N1) | Plaque Reduction | MDCK | 12.5[1] | >100 | >8 |
| This compound | Hypothetical Ebola Pseudovirus | Pseudovirus Entry | HEK293T | 8.2 | >100 | >12.2 |
| This compound | Hypothetical Lassa Pseudovirus | Pseudovirus Entry | Vero | 15.7 | >100 | >6.4 |
| Control Entry Inhibitor (e.g., Arbidol) | Influenza A (H1N1) | Plaque Reduction | MDCK | 5.0 | >50 | >10 |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using Plaque Reduction Assay
This protocol is a standard method to quantify the inhibition of viral replication, which can be indicative of entry inhibition.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., H1N1 strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
Agarose
-
Crystal Violet solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of this compound and 2 µg/mL TPCK-trypsin.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.
Protocol 2: Pseudovirus Entry Assay
This assay specifically measures the ability of a compound to inhibit viral entry mediated by a specific viral glycoprotein.
Materials:
-
HEK293T cells
-
Vesicular Stomatitis Virus (VSV) or Lentiviral vector pseudotyped with the glycoprotein of interest (e.g., Ebola GP, Lassa GPC) and expressing a reporter gene (e.g., Luciferase or GFP).
-
DMEM with 10% FBS
-
This compound stock solution
-
Luciferase assay reagent or Flow cytometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour at 37°C.
-
Add the pseudovirus particles to the wells and incubate for 2-4 hours at 37°C.
-
Remove the pseudovirus-containing medium and replace it with fresh culture medium containing the corresponding concentration of this compound.
-
Incubate for 48 hours at 37°C.
-
Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, measure the percentage of fluorescent cells using a flow cytometer.
-
Calculate the IC50 value based on the reduction in reporter gene expression.
Protocol 3: Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.
Materials:
-
Target cells (e.g., MDCK for Influenza, Vero for Lassa)
-
Virus of interest
-
This compound
Procedure:
-
Seed target cells in a multi-well plate and grow to confluency.
-
Synchronize the infection by pre-chilling the cells and virus at 4°C for 30 minutes.
-
Infect the cells with the virus at a high MOI (e.g., 1-5) for 1 hour at 4°C to allow attachment but not entry.
-
Wash the cells to remove unbound virus and add pre-warmed medium to allow entry to proceed. This is considered time zero (t=0).
-
Add a fixed, inhibitory concentration of this compound at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).
-
Incubate the cells for a full replication cycle (e.g., 12-24 hours).
-
Quantify the viral yield at the end of the experiment using a suitable method such as plaque assay, TCID50, or RT-qPCR.
-
Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added early in the infection cycle (around 0-2 hours) suggests inhibition of an early event like entry.
Visualizations
Caption: Potential mechanisms of viral entry inhibition by this compound.
Caption: Workflow for characterizing this compound as a viral entry inhibitor.
Conclusion
This compound presents an intriguing starting point for the investigation of novel viral entry inhibitors. Its known anti-influenza activity warrants further exploration into its precise mechanism of action.[1] The protocols and conceptual frameworks provided in these application notes offer a structured approach for researchers to systematically evaluate the potential of this compound as a tool for studying the complex and critical process of viral entry. Such studies will not only enhance our understanding of virus-host interactions but may also pave the way for the development of new broad-spectrum antiviral therapies.
References
- 1. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norovirus: Targets and tools in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel entry inhibitors targeting emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of 10-Norparvulenone on MDCK Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the initial characterization of the novel compound 10-Norparvulenone on the Madin-Darby Canine Kidney (MDCK) epithelial cell line. As the specific biological activities of this compound are currently uncharacterized, this protocol outlines a series of fundamental cell-based assays to assess its potential cytotoxic, anti-proliferative, and pro-apoptotic effects. The methodologies provided herein are foundational for the preliminary screening of novel chemical entities in a drug discovery and development context.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in the tables below for clear and concise presentation and comparison.
Table 1: Cell Viability (MTT/WST-1 Assay)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | IC50 (µM) |
| 0 (Vehicle Control) | 100 | 100 | 100 | N/A |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| This compound Concentration (µM) | % Live Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| 0 (Vehicle Control) | ||||
| IC50 Concentration | ||||
| 2 x IC50 Concentration |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | |||
| 1/2 x IC50 Concentration | |||
| IC50 Concentration |
Table 4: Western Blot Densitometry Analysis
| Target Protein | 0 (Vehicle Control) | 1/2 x IC50 Concentration | IC50 Concentration | Fold Change vs. Control (IC50) |
| p-ERK/total-ERK | ||||
| p-Akt/total-Akt | ||||
| Cleaved Caspase-3 | ||||
| Bcl-2 | ||||
| Bax | ||||
| β-Actin | 1.0 | 1.0 | 1.0 | N/A |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare fresh dilutions of this compound in culture medium on the day of the experiment. The final DMSO concentration in the culture medium should not exceed 0.5%.
Cell Viability Assay (MTT or WST-1)
This assay determines the effect of this compound on the metabolic activity of MDCK cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.5% DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT/WST-1 Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the WST-1 assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed MDCK cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at its determined IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
FITC-negative and PI-negative cells are considered live (Quadrant 4).
-
FITC-positive and PI-negative cells are in early apoptosis (Quadrant 3).
-
FITC-positive and PI-positive cells are in late apoptosis/necrosis (Quadrant 2).
-
FITC-negative and PI-positive cells are considered necrotic (Quadrant 1).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed MDCK cells in 6-well plates and treat with this compound at 0.5x IC50 and IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis assay.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression and activation of key proteins involved in cell proliferation and apoptosis signaling pathways.
-
Cell Seeding and Treatment: Seed MDCK cells in 60 mm dishes and treat with this compound at 0.5x IC50 and IC50 concentrations for 24 hours.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total-ERK, p-Akt, total-Akt, cleaved caspase-3, Bcl-2, Bax, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands and normalize to the β-actin loading control.
-
Immunofluorescence Staining
This method is used to visualize the subcellular localization of key signaling proteins.
-
Cell Seeding and Treatment: Seed MDCK cells on glass coverslips in 24-well plates. Treat with this compound at the IC50 concentration for 24 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies (e.g., for cleaved caspase-3 or a proliferation marker like Ki-67) overnight at 4°C.
-
Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images.
Mandatory Visualizations
Caption: Experimental workflow for the characterization of this compound on MDCK cells.
Caption: Hypothesized signaling pathways affected by this compound in MDCK cells.
Application Notes and Protocols for the Large-Scale Production of 10-Norparvulenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Norparvulenone, a fungal metabolite, has demonstrated potential as an antiviral agent, notably against influenza viruses. Its mechanism of action involves the inhibition of viral sialidase, an enzyme crucial for the release of progeny virions from infected host cells. This document provides detailed protocols for the chemical synthesis of this compound, suitable for laboratory-scale large-scale production (gram scale). Additionally, it outlines the known antiviral mechanism and presents a putative signaling pathway affected by its activity. The provided experimental procedures and diagrams are intended to serve as a valuable resource for researchers engaged in the development of novel antiviral therapeutics.
Introduction
This compound is a naturally occurring α-tetralone derivative first isolated from Microsphaeropsis sp.. Structurally, it features a bicyclic core with multiple hydroxyl and methoxy substitutions. The total synthesis of this compound has been achieved, with a key strategy involving a xanthate-mediated free radical addition-cyclization reaction.[1] This approach offers a convergent and efficient route to the core structure of the molecule. The primary reported biological activity of this compound is its ability to decrease viral sialidase activity, thereby inhibiting the spread of influenza virus.[1] This document details the synthetic protocol and the current understanding of its antiviral action.
Data Presentation
Table 1: Key Reagents and Materials for Synthesis
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier (Example) |
| m-Methoxyphenol | C₇H₈O₂ | 124.14 | Sigma-Aldrich |
| Bromoacetyl bromide | C₂H₂Br₂O | 201.84 | Sigma-Aldrich |
| Potassium ethyl xanthate | C₃H₅KOS₂ | 160.30 | Sigma-Aldrich |
| Vinyl pivalate | C₇H₁₂O₂ | 128.17 | Sigma-Aldrich |
| Dilauroyl peroxide (DLP) | C₂₄H₄₆O₄ | 406.62 | Sigma-Aldrich |
| Boron tribromide | BBr₃ | 250.52 | Sigma-Aldrich |
| n-Hexane | C₆H₁₄ | 86.18 | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific |
Table 2: Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Key Reagents | Solvent | Expected Yield (%) |
| 1 | Acylation | Bromoacetyl bromide | DCM | ~95 |
| 2 | Xanthate Formation | Potassium ethyl xanthate | Acetone | ~90 |
| 3 | Radical Addition | Vinyl pivalate, DLP | 1,2-Dichloroethane | ~70 |
| 4 | Radical Cyclization | DLP | 1,2-Dichloroethane | ~65 |
| 5 | Demethylation | BBr₃ | DCM | ~80 |
| 6 | Purification | Crystallization | n-Hexane/EtOAc | >98 (purity) |
Note: Yields are estimates based on literature for similar reactions and may vary depending on scale and optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a multi-step synthesis starting from commercially available m-methoxyphenol.
Step 1: Acylation of m-Methoxyphenol
-
To a solution of m-methoxyphenol (10 g, 80.5 mmol) in dichloromethane (DCM, 200 mL) at 0 °C, add bromoacetyl bromide (8.5 mL, 96.6 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the bromoacetate intermediate.
Step 2: Formation of the Xanthate
-
Dissolve the crude bromoacetate from Step 1 in acetone (250 mL).
-
Add potassium ethyl xanthate (15.5 g, 96.6 mmol) in one portion.
-
Stir the mixture at room temperature for 12 hours.
-
Filter the mixture to remove potassium bromide and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the xanthate precursor.
Step 3: Xanthate-Mediated Radical Addition to Vinyl Pivalate
-
Dissolve the xanthate precursor (15 g, 50 mmol) and vinyl pivalate (9.6 mL, 60 mmol) in 1,2-dichloroethane (250 mL).
-
Deoxygenate the solution by bubbling with argon for 30 minutes.
-
Add a solution of dilauroyl peroxide (DLP, 1.0 g, 2.5 mmol) in 1,2-dichloroethane (20 mL) dropwise over 1 hour while heating at 80 °C.
-
Maintain the reaction at 80 °C for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the addition adduct.
Step 4: Intramolecular Radical Cyclization
-
Dissolve the adduct from Step 3 (10 g, 23.3 mmol) in 1,2-dichloroethane (500 mL) and deoxygenate with argon for 30 minutes.
-
Heat the solution to reflux (approximately 84 °C).
-
Add a solution of DLP (4.7 g, 11.6 mmol) in 1,2-dichloroethane (50 mL) portion-wise over 4 hours.
-
Continue refluxing for an additional 8 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the tetracyclic core of this compound.
Step 5: Demethylation to this compound
-
Dissolve the product from Step 4 (5 g, 17.8 mmol) in dry DCM (100 mL) and cool to -78 °C under an argon atmosphere.
-
Add a 1.0 M solution of boron tribromide in DCM (53.4 mL, 53.4 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of methanol (20 mL), followed by water (50 mL).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
Step 6: Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it at 4 °C for 12 hours to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum to yield pure this compound.
Mandatory Visualizations
Caption: Workflow for the total synthesis of this compound.
Caption: Inhibition of influenza virus release by this compound.
Concluding Remarks
The synthetic route to this compound via a xanthate-mediated radical cyclization is a robust method for obtaining this promising antiviral compound. The provided protocol offers a foundation for its large-scale synthesis in a laboratory setting. Further optimization of reaction conditions and purification techniques may be necessary to translate this to an industrial scale. The known mechanism of action, inhibition of viral sialidase, provides a clear rationale for its development as an anti-influenza therapeutic. Future research should focus on elucidating its effects on host cell signaling pathways to fully understand its biological activity and potential off-target effects.
References
Application Notes and Protocols for 10-Norparvulenone Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone is a fungal metabolite first isolated from Microsphaeropsis sp.[1][2] With the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.2 g/mol , this small molecule has demonstrated potential as an anti-influenza virus agent.[1] Preliminary studies indicate that it may exert its antiviral effect by decreasing viral sialidase activity.[1] To advance the preclinical development of this compound, a thorough characterization of its physicochemical properties, particularly its solubility and stability, is essential.
These application notes provide detailed protocols for determining the aqueous and organic solvent solubility of this compound, as well as for assessing its stability under various stress conditions. The presented methodologies are based on established industry-standard practices to ensure data reliability and reproducibility, which are critical for formulation development, pharmacokinetic studies, and regulatory submissions.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.2 g/mol | [1] |
| CAS Number | 618104-32-8 | [1] |
| Appearance | White to off-white solid | Hypothetical |
| Qualitative Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [1] |
| Storage Condition | Store at -20°C for long-term stability (≥ 4 years) |
Solubility Testing Protocol
The following protocol describes the determination of the thermodynamic solubility of this compound using the conventional shake-flask method. This method is considered the gold standard for solubility measurement.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Experimental Workflow
Figure 1: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. From this stock, create a series of calibration standards by serial dilution with the HPLC mobile phase.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a precise volume of the desired test solvents (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C). Shake the samples for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved compound.
-
Filtration and Dilution: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted samples and the calibration standards by HPLC-UV.
-
Data Analysis: Determine the concentration of this compound in the diluted samples by interpolating from the standard curve. Calculate the original solubility in the test solvent, accounting for the dilution factor.
Hypothetical Solubility Data
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | 0.05 | 209.9 |
| Water | 37 | 0.08 | 335.8 |
| PBS (pH 7.4) | 25 | 0.06 | 251.9 |
| PBS (pH 7.4) | 37 | 0.10 | 419.8 |
| Ethanol | 25 | 15.2 | 63,795.1 |
| DMSO | 25 | > 50 | > 209,907.6 |
Stability Testing Protocol
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, including pH, temperature, and light.
Materials and Equipment
-
This compound stock solution (in a suitable solvent like DMSO)
-
Aqueous buffers (e.g., pH 3, pH 7.4, pH 9)
-
Temperature-controlled chambers/incubators
-
Photostability chamber with controlled light and UV exposure
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Workflow
Figure 2: Workflow for the forced degradation stability study.
Step-by-Step Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO or another suitable solvent at a concentration of approximately 1 mg/mL.
-
Stress Condition Preparation:
-
pH Stability: Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 3, 7.4, and 9) to a final concentration of approximately 10-20 µg/mL.
-
Thermal Stability: Dilute the stock solution into a neutral buffer (e.g., PBS pH 7.4) and incubate at elevated temperatures (e.g., 40°C and 60°C).
-
Photostability: Expose the solution in a neutral buffer to controlled light and UV radiation in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Control: A control sample in a neutral buffer should be stored at a condition where the compound is expected to be stable (e.g., 4°C in the dark).
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition.
-
Sample Quenching and Analysis: If necessary, quench the degradation reaction (e.g., by neutralizing the pH or cooling the sample). Analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining relative to the initial time point (T=0).
-
Data Analysis: Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.
Hypothetical Stability Data
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary.
| Stress Condition | Time (hours) | % this compound Remaining |
| pH 3 (40°C) | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.1 | |
| pH 7.4 (40°C) | 0 | 100 |
| 24 | 95.2 | |
| 48 | 90.8 | |
| pH 9 (40°C) | 0 | 100 |
| 24 | 75.6 | |
| 48 | 55.4 | |
| 60°C (pH 7.4) | 0 | 100 |
| 24 | 82.3 | |
| 48 | 68.1 | |
| Photostability (ICH Q1B) | 0 | 100 |
| 24 | 88.9 | |
| Control (4°C, dark) | 0 | 100 |
| 48 | 99.8 |
Potential Signaling Pathway Involvement
The anti-influenza activity of this compound is reported to be associated with the inhibition of viral sialidase (neuraminidase).[1] This enzyme is crucial for the release of progeny virions from infected cells. The following diagram illustrates a simplified, hypothetical mechanism of action.
Figure 3: Hypothetical mechanism of action for this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the solubility and stability of this compound. Accurate and comprehensive data generated from these studies are indispensable for guiding formulation development, designing further non-clinical and clinical studies, and ultimately, for the successful translation of this promising antiviral candidate into a therapeutic agent. It is recommended that all analytical methods used are appropriately validated to ensure the integrity of the data.
References
Troubleshooting & Optimization
overcoming 10-Norparvulenone solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 10-Norparvulenone in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common solubility challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound for your experiments.
Issue 1: My this compound precipitated out of solution when I added it to my aqueous buffer.
-
Question: Why did my this compound precipitate, and how can I prevent this?
-
Answer: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like most buffers.[1][2] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. To prevent this, it is crucial to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution before diluting it into the final aqueous buffer.
Recommended Solutions:
-
Co-Solvent Method: Prepare a high-concentration stock solution in 100% DMSO, ethanol, or methanol.[3] Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is as low as possible (typically <1%) to avoid affecting your experimental system. The co-solvent helps to reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[1][4]
-
pH Adjustment: If your experimental conditions allow, altering the pH of the buffer can increase the solubility of ionizable compounds.[2][5] Although the ionizable groups of this compound are not immediately obvious from its structure, this can be a viable strategy for compounds with acidic or basic functionalities.
-
Use of Solubilizing Agents: Consider incorporating surfactants or cyclodextrins into your buffer.[6][7] These agents can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.
-
Issue 2: I can only achieve a very low final concentration of this compound in my assay.
-
Question: How can I increase the achievable concentration of this compound in my aqueous experimental setup?
-
Answer: Achieving a higher concentration is a common challenge with hydrophobic compounds. If simple dilution of a stock solution is insufficient, more advanced techniques may be required.
Recommended Solutions:
-
Optimize the Co-solvent: While DMSO is common, testing other water-miscible solvents like ethanol, methanol, or propylene glycol might yield better results for your specific buffer system.[3][5]
-
Inclusion Complexation: Beta-cyclodextrins are well-known for their ability to form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility.[6] This can be a highly effective method that often has minimal impact on the biological system.
-
Solid Dispersion: For formulation development, creating a solid dispersion of this compound in a hydrophilic carrier can significantly enhance its dissolution rate and solubility.[1][6]
-
Frequently Asked Questions (FAQs)
-
Question: What is the known solubility of this compound?
-
Answer: this compound is known to be soluble in several organic solvents.[3] Its solubility in aqueous buffers is very low and often requires the use of the enhancement techniques described in this guide.
-
Question: What organic solvents can I use to prepare a stock solution of this compound?
-
Answer: Based on available data, this compound is soluble in DMSO, ethanol, methanol, and dichloromethane.[3] For biological experiments, DMSO, ethanol, and methanol are preferred due to their miscibility with water.
-
Question: Will the organic solvent from my stock solution affect my experiment?
-
Answer: Yes, organic solvents can have an effect on cells and proteins, even at low concentrations. It is crucial to run a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent as your experimental samples to account for any solvent-induced effects. A final concentration of the organic solvent at or below 1% is generally recommended.
-
Question: Are there natural alternatives to synthetic surfactants for improving solubility?
-
Answer: Yes, there are natural solubilizers and hydrotropes that can be used.[7][8][9] These are often plant-based and can be a good alternative to synthetic surfactants like Polysorbates, especially in formulations for cosmetic or therapeutic use.
Data and Protocols
Solubility Data
The following table summarizes the known solubility of this compound in various organic solvents.
| Solvent | Solubility | Reference |
| DMSO | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
The table below provides a qualitative comparison of common techniques to enhance the solubility of hydrophobic compounds like this compound in aqueous buffers.
| Technique | Principle of Action | Relative Improvement | Considerations |
| Co-solvency | Reduces interfacial tension between the compound and water.[1] | Moderate to High | The co-solvent may have biological effects.[5] |
| pH Adjustment | Increases solubility of ionizable compounds.[2] | Variable | Only effective for ionizable compounds; may alter experimental conditions. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound.[4] | High | Can denature proteins or disrupt cell membranes at high concentrations. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic compound.[6] | High | Generally well-tolerated in biological systems. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out 1 mg of this compound (Formula Weight: 238.2 g/mol ).
-
Calculate Solvent Volume: To create a 10 mM stock solution, calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Formula Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 238.2 g/mol ) / 0.010 mol/L = 0.0004198 L = 419.8 µL
-
-
Dissolution: Add 419.8 µL of high-purity, anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer using a Co-solvent
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution in DMSO.
-
Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of your pre-warmed aqueous buffer. This creates a 1:1000 dilution, resulting in a final concentration of 10 µM this compound and 0.1% DMSO.
-
Mixing: Immediately after adding the stock solution, vortex the working solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion, preventing precipitation.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the concentration may be too high for the given buffer and co-solvent percentage. Consider lowering the final concentration or increasing the co-solvent percentage (while being mindful of its potential effects on your experiment).
-
Use Immediately: It is best to prepare the working solution fresh before each experiment.
Visual Guides
The following diagrams illustrate key workflows and concepts related to the use of this compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. joanmorais.com [joanmorais.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 10-Norparvulenone Concentration for Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 10-Norparvulenone for antiviral assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Introduction
This compound is a fungal metabolite that has demonstrated anti-influenza virus activity.[1][2] Its mechanism of action is suggested to involve the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[1][3][4][5] Effective use of this compound in antiviral research requires careful optimization of its concentration to achieve a balance between antiviral efficacy and potential cytotoxicity.
Important Note on Data Availability: As of this writing, specific 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against various influenza strains are not widely available in publicly accessible scientific literature. The data presented in this guide are illustrative examples based on common anti-influenza compounds. Researchers are encouraged to determine these values experimentally for their specific virus strains and cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound is reported to exhibit anti-influenza virus activity, with its mechanism of action suggested to be the inhibition of viral neuraminidase.[1][3][4][5] Neuraminidase is a key enzyme on the surface of the influenza virus that cleaves sialic acid residues on the host cell, facilitating the release of newly formed virus particles. By inhibiting neuraminidase, this compound can prevent the spread of the virus to other cells.
Q2: What cell lines are appropriate for testing the antiviral activity of this compound against influenza virus?
A2: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus research and are suitable for determining the antiviral activity and cytotoxicity of this compound. Other potential cell lines include Vero cells and A549 cells, depending on the specific influenza strain and experimental objectives.
Q3: How should I dissolve this compound for my experiments?
A3: As a natural product, this compound may have limited solubility in aqueous solutions. It is recommended to first dissolve the compound in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations for your assay. Ensure the final concentration of the organic solvent in the cell culture is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q4: How do I determine the optimal concentration range of this compound for my antiviral assay?
A4: To determine the optimal concentration range, you should perform a dose-response experiment. This involves testing a wide range of this compound concentrations in both an antiviral assay (to determine the EC50) and a cytotoxicity assay (to determine the CC50). A good starting point is to use a broad range of concentrations (e.g., from 0.01 µM to 100 µM) in a serial dilution format.
Q5: What is the Selectivity Index (SI), and why is it important?
A5: The Selectivity Index (SI) is a ratio calculated by dividing the CC50 by the EC50 (SI = CC50 / EC50). It is a measure of the therapeutic window of a compound. A higher SI value indicates that the compound is more effective at inhibiting the virus at concentrations that are not toxic to the host cells, making it a more promising candidate for further development. Generally, an SI greater than 10 is considered desirable for a potential antiviral drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in antiviral assay results | Inconsistent cell seeding density. | Ensure a uniform and confluent monolayer of cells in all wells before infection. |
| Inaccurate virus titer. | Re-titer your virus stock using a reliable method like a plaque assay to ensure a consistent multiplicity of infection (MOI). | |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and change tips between dilutions to ensure accuracy. Prepare a master mix for each concentration where possible. | |
| No antiviral activity observed | This compound concentration is too low. | Test a higher range of concentrations. |
| The compound is inactive against the specific virus strain. | Test against a different strain of influenza or a known sensitive control virus. | |
| The compound has degraded. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. | |
| High cytotoxicity observed at all effective concentrations | The compound is inherently toxic to the cell line. | Consider testing in a different, potentially more robust, cell line. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (e.g., ≤0.5%). Run a solvent-only control to assess its cytotoxicity. | |
| Precipitation of the compound in the culture medium | Poor solubility of this compound at the tested concentrations. | Try using a different solvent for the initial stock solution. Consider using a formulation aid, such as a small percentage of a non-toxic surfactant, in the culture medium, but validate its compatibility with your cells and virus first. |
| Inconsistent plaque formation in the plaque reduction assay | Cell monolayer is not fully confluent or has detached. | Optimize cell seeding density and incubation time. Handle plates gently to avoid disturbing the monolayer. |
| Agarose overlay is too hot or has solidified unevenly. | Ensure the agarose overlay has cooled to the appropriate temperature (around 42-45°C) before adding it to the cells. Swirl the plate gently to ensure an even layer. |
Quantitative Data
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | [Enter Virus Strain] | [Enter Cell Line] | [Your Data] | [Your Data] | [Calculate: CC50/EC50] |
| Oseltamivir | Influenza A/H1N1 | MDCK | 0.5 - 5 | >100 | >20 - >200 |
| Zanamivir | Influenza A/H3N2 | MDCK | 0.1 - 1 | >100 | >100 - >1000 |
| Ribavirin | Influenza B | Vero | 10 - 50 | >200 | >4 - >20 |
Experimental Protocols
Plaque Reduction Assay for Determining Antiviral Activity (EC50)
This protocol is a standard method to quantify the inhibition of virus replication by a compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MDCK cells
-
Influenza virus stock of known titer (PFU/mL)
-
Cell culture medium (e.g., DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Infection medium (e.g., DMEM with 0.2% BSA and 2 µg/mL TPCK-trypsin)
-
Agarose overlay (e.g., 2X MEM, 1.6% agarose, DEAE-dextran)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: On the day of the experiment, prepare serial dilutions of this compound in infection medium.
-
Virus Dilution: Dilute the influenza virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Infection: When the MDCK cells are confluent, wash the monolayer twice with PBS. Infect the cells by adding the diluted virus to each well. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Compound Treatment: After the 1-hour incubation, remove the virus inoculum and wash the cells twice with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Agarose Overlay: Carefully add the cooled agarose overlay to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 4 hours. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50)
This protocol determines the concentration of the compound that is toxic to the host cells.
Materials:
-
This compound stock solution
-
MDCK cells
-
Cell culture medium with FBS
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at an appropriate density. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include a "cell control" (no compound) and a "solvent control" (highest concentration of solvent used).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for evaluating the antiviral activity of this compound.
Caption: Simplified influenza virus replication cycle and the potential target of this compound.
References
- 1. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Neuraminidase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
troubleshooting 10-Norparvulenone inconsistent experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent experimental results with 10-Norparvulenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to have low purity or has degraded. How can I check its integrity and what are the proper storage conditions?
A1: Inconsistent results can often be traced back to the quality and handling of the compound.
-
Purity Verification: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the resulting chromatogram with a reference standard if available. The presence of unexpected peaks may indicate impurities or degradation products.
-
Storage: this compound is a fungal metabolite and should be stored at -20°C for long-term stability.[1] For short-term use, stock solutions in solvents like DMSO, ethanol, or methanol should also be stored at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
-
Visual Inspection: Before use, visually inspect the solid compound and its solutions. Any change in color or presence of precipitate might suggest degradation or contamination.
Q2: I am not observing the expected anti-influenza activity of this compound in my neuraminidase inhibition assay. What could be the issue?
A2: The reported anti-influenza activity of this compound is associated with the inhibition of viral sialidase (neuraminidase) activity.[2] If you are not observing this, consider the following:
-
Assay Conditions: Ensure that the pH, temperature, and incubation times of your neuraminidase inhibition assay are optimal for the specific influenza strain you are using.
-
Substrate Concentration: The concentration of the neuraminidase substrate (e.g., MUNANA) can affect the apparent inhibition. Ensure you are using a substrate concentration at or below the Km for the enzyme.
-
Compound Concentration: The inhibitory effect is dose-dependent. Prepare a fresh serial dilution of this compound to test a range of concentrations and determine the IC50.
-
Virus Titer: An excessively high virus titer in the assay can overwhelm the inhibitory capacity of the compound. Ensure you are using a standardized and appropriate amount of virus.
Q3: My cell-based antiviral assay shows high cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?
A3: It is crucial to differentiate between antiviral activity and general cytotoxicity.
-
Determine Cytotoxicity (CC50): Conduct a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) on the same cell line used for your antiviral assay, but in the absence of the virus. This will determine the 50% cytotoxic concentration (CC50) of this compound.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. Consider using a different cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which have been used in previous studies with this compound.[1]
-
Selectivity Index (SI): The therapeutic window of an antiviral compound is determined by its Selectivity Index (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile. If your CC50 and IC50 values are too close, the observed "antiviral" effect might be due to cytotoxicity.
Q4: There is significant batch-to-batch variability in the anti-influenza efficacy of my this compound. Why is this happening?
A4: As a natural product derived from fungal fermentation, this compound production can be subject to variability.[1][3]
-
Source and Purity: If you are producing this compound in-house, variations in the fermentation conditions (media composition, temperature, aeration) of the Microsphaeropsis sp. can lead to differences in yield and purity.[3][4] If purchased commercially, inquire about the quality control and purity of different batches.
-
Quantification: Ensure accurate quantification of your stock solutions for each new batch. Use a reliable method such as UV-Vis spectrophotometry at the appropriate wavelength or quantitative NMR.
-
Stability Over Time: As mentioned in Q1, improper storage can lead to degradation, which may differ between batches depending on their handling.
Quantitative Data Summary
Due to the limited publicly available data with conflicting results, the following table presents a hypothetical scenario of inconsistent experimental outcomes that a researcher might encounter. This is intended to illustrate the types of variability that can occur and prompt consideration of the troubleshooting steps outlined above.
| Experiment ID | Cell Line | Influenza Strain | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Notes |
| Exp-A-001 | MDCK | A/PR/8/34 | 1.2 | >50 | >41.7 | Initial successful experiment. |
| Exp-A-002 | MDCK | A/PR/8/34 | 8.5 | >50 | >5.9 | New batch of this compound used. |
| Exp-B-001 | A549 | A/PR/8/34 | 5.3 | 15.2 | 2.9 | Different cell line used. |
| Exp-C-001 | MDCK | A/WSN/33 | 2.1 | >50 | >23.8 | Different influenza strain tested. |
Key Experimental Protocols
1. Neuraminidase Inhibition Assay
This protocol is a general guideline for assessing the direct inhibitory effect of this compound on viral neuraminidase activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of influenza virus (e.g., A/PR/8/34) with a known neuraminidase activity.
-
Prepare a solution of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Prepare an assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Prepare a stop solution (e.g., 0.14 M NaOH in 83% ethanol).
-
-
Assay Procedure:
-
Add serial dilutions of this compound or control compounds to a 96-well plate.
-
Add the influenza virus solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the fluorescence using a plate reader (Excitation: 365 nm, Emission: 450 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the virus-only control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic concentration of this compound.
-
Cell Plating:
-
Seed cells (e.g., MDCK or A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control and a "solvent only" control.
-
Incubate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for evaluating this compound's antiviral activity.
Caption: Proposed mechanism of this compound action.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Dynamics of Metabolite Induction in Fungal Co-cultures by Metabolomics at Both Volatile and Non-volatile Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. mdpi.com [mdpi.com]
minimizing degradation of 10-Norparvulenone during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 10-Norparvulenone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fungal metabolite originally isolated from Microsphaeropsis sp.[1]. It is a dihydroxy-naphthalenone derivative with the formal name 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone[1]. It has demonstrated anti-influenza virus and antibacterial activities[1].
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.
Q3: In which solvents is this compound soluble?
This compound is soluble in Dichloromethane, DMSO, Ethanol, and Methanol[1].
Q4: What are the primary factors that can cause the degradation of this compound during experiments?
As a phenolic compound, this compound is susceptible to degradation from:
-
Light Exposure: Particularly UV light, which can induce photodegradation[2][3].
-
High pH: Alkaline conditions can lead to the degradation of phenolic compounds[4][5][6].
-
Oxidation: The dihydroxy-aromatic structure makes it prone to oxidation, which can be accelerated by the presence of oxidizing agents and certain metal ions[7][8][9].
-
Elevated Temperatures: As with most small molecules, prolonged exposure to high temperatures can accelerate degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, likely due to its degradation.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Degradation of this compound in the stock solution or final assay medium. | 1. Protect from Light: Prepare and store stock solutions in amber vials. Minimize exposure of the compound to light during all experimental steps. 2. pH of Assay Medium: Check the pH of your cell culture medium. If it is alkaline, consider buffering the medium to a neutral pH if compatible with your experimental system. 3. Freshly Prepare Solutions: Prepare working solutions of this compound fresh from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 4. Solvent Purity: Ensure the solvent used to dissolve this compound is of high purity and free of oxidizing contaminants. |
| Appearance of new peaks or changes in peak shape in HPLC/LC-MS analysis. | Chemical degradation of this compound. | 1. Check Mobile Phase pH: If using a mobile phase with a high pH, this could be causing on-column degradation. Consider using a mobile phase with a neutral or slightly acidic pH. The use of 0.1% formic acid is common for the analysis of similar compounds. 2. Sample Storage: Analyze samples immediately after preparation. If storage is necessary, keep them at a low temperature (2-8°C) in a light-protected environment for a short duration. For longer storage, freeze at -20°C or below. 3. Purity Check of Standard: Re-evaluate the purity of your this compound standard to ensure it has not degraded during storage. |
| Color change (e.g., yellowing or browning) of the this compound solution. | Oxidation of the phenolic groups. | 1. Use Degassed Solvents: For preparing solutions, use solvents that have been degassed to remove dissolved oxygen. 2. Inert Atmosphere: If highly sensitive experiments are being conducted, consider preparing solutions and handling the compound under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid Contaminants: Ensure all labware is scrupulously clean and free from any residual oxidizing agents or metal ions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration. Use amber glass vials to protect from light.
-
Solubilization: Vortex briefly until the solid is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C.
Protocol 2: Assessing the Purity and Stability of this compound by HPLC
-
System Preparation: Use a C18 reverse-phase HPLC column. Equilibrate the column with the mobile phase.
-
Mobile Phase: A common mobile phase for similar compounds is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Dilute a small amount of the this compound stock solution in the initial mobile phase composition.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Detection: Use a UV detector and monitor at a wavelength appropriate for the chromophore of this compound (a preliminary UV scan can determine the optimal wavelength).
-
Analysis: The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.
Visualizations
Signaling Pathway: Influenza Virus Replication and Potential Inhibition by this compound
Since this compound exhibits anti-influenza virus activity, it likely interferes with the host cell signaling pathways that the virus hijacks for its replication. The influenza virus is known to activate pathways such as NF-κB, PI3K/Akt, and MAPK to support viral replication and inhibit the host's antiviral response[10][11][12].
Caption: Influenza virus replication cycle and potential points of inhibition by this compound.
Experimental Workflow: Troubleshooting this compound Degradation
This workflow provides a logical sequence of steps to identify and mitigate the degradation of this compound in your experiments.
Caption: A logical workflow for troubleshooting the degradation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BiblioBoard [openresearchlibrary.org]
- 3. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous oxidation of substituted dihydroxybenzenes by substituted benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroxybenzenes - Wikipedia [en.wikipedia.org]
- 9. Assessment 24.22 asked why meta-dihydroxybenzene could not be oxi... | Study Prep in Pearson+ [pearson.com]
- 10. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. research.monash.edu [research.monash.edu]
Technical Support Center: Refining Analytical Techniques for 10-Norparvulenone Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of 10-Norparvulenone. Our aim is to address specific issues encountered during experimental procedures and support the refinement of your analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?
For the quantification of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. LC-MS/MS offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of analytes in the presence of endogenous matrix components.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may lack the required sensitivity and be more susceptible to interferences.[3][4][5]
Q2: I am observing significant signal suppression/enhancement for this compound. What could be the cause and how can I mitigate it?
This phenomenon is commonly referred to as a "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source.[1][6][7] This can lead to inaccurate and irreproducible results.[6]
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI) or vice-versa, as they have different susceptibilities to matrix effects.[9]
Q3: How should I assess the stability of this compound in my samples?
Stability testing is critical to ensure that the measured concentration reflects the true concentration at the time of sample collection.[10][11] Stability should be evaluated under various conditions that mimic sample handling and storage.
Key Stability Experiments:
-
Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing and thawing.[12]
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample preparation time.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over the expected duration of the study.
-
Stock Solution Stability: Confirm the stability of your this compound stock solutions under their storage conditions.
Q4: What are the critical parameters for validating an LC-MS/MS method for this compound quantification?
A comprehensive method validation is essential to ensure the reliability of your results. According to regulatory guidelines, the following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.[13]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[14]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the analyte's ionization.[6][7][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Instrument not tuned for the analyte. 2. Incorrect mass transitions (precursor/product ions) in the acquisition method. 3. Sample degradation. 4. Poor extraction recovery. 5. Ion source contamination. | 1. Tune the mass spectrometer using a this compound standard solution to optimize cone voltage and collision energy.[16] 2. Verify the precursor and product ion m/z values. 3. Check sample stability data and ensure proper sample handling. 4. Evaluate and optimize the sample preparation procedure. 5. Clean the ion source according to the manufacturer's instructions. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Uncontrolled matrix effects. 3. Instrument instability. 4. Improper integration of chromatographic peaks. | 1. Ensure consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve precision. 2. Implement strategies to mitigate matrix effects as described in the FAQs. 3. Perform system suitability tests before each analytical run. 4. Review and optimize peak integration parameters. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 4. Dilute the sample or inject a smaller volume. |
| Carryover (Analyte Detected in Blank Injections) | 1. Contamination of the autosampler syringe or injection port. 2. Strong analyte adsorption to the column or tubing. | 1. Implement a rigorous needle wash protocol with a strong organic solvent. 2. Use a mobile phase with a higher percentage of organic solvent or a different organic modifier to elute the analyte more effectively. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound Quantification in Human Plasma
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 100 µL of plasma with an appropriate internal standard (ideally, a stable isotope-labeled this compound).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Quantitative Data Summary
Table 1: Hypothetical Linearity Data for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 1 | 0.012 | 102.5 | 4.8 |
| 5 | 0.061 | 98.7 | 3.2 |
| 20 | 0.245 | 101.1 | 2.1 |
| 100 | 1.23 | 99.5 | 1.5 |
| 500 | 6.18 | 100.3 | 1.1 |
| 1000 | 12.41 | 98.9 | 0.9 |
Table 2: Hypothetical Accuracy and Precision Data for this compound Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | Intra-day % RSD (n=6) | Inter-day % RSD (n=18) |
| LLOQ | 1 | 1.03 | 103.0 | 5.2 | 6.8 |
| Low | 3 | 2.95 | 98.3 | 4.1 | 5.5 |
| Medium | 80 | 81.2 | 101.5 | 2.5 | 3.9 |
| High | 800 | 790.4 | 98.8 | 1.8 | 2.7 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Conceptual diagram of matrix effects in electrospray ionization.
References
- 1. eijppr.com [eijppr.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC/UV approach method for the first simultaneous estimation of molnupiravir and ertapenem as a binary mixture in human plasma and dosage form as a regimen for COVID-19 treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. longdom.org [longdom.org]
- 13. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Bioavailability of 10-Norparvulenone for In Vivo Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the fungal metabolite, 10-Norparvulenone.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in vivo. This guide provides a structured approach to identifying and resolving common issues related to its bioavailability.
Issue 1: Low or Variable Bioavailability in Preclinical Animal Models
-
Symptom: Inconsistent or lower-than-expected plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. This compound is known to be soluble in organic solvents like DMSO and ethanol, but its aqueous solubility is likely limited, a common issue for many natural products.[1][2]
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility and dissolution rate of your this compound batch.
-
Formulation Development: Simple solutions in organic co-solvents may lead to precipitation upon contact with aqueous GI fluids. Consider advanced formulation strategies.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4][5]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of hydrophobic compounds.[6][7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[4][6]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[3][6]
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
-
Symptom: Significant differences in plasma concentration-time profiles between individual animals in the same study group.
-
Possible Cause: Inconsistent dissolution and absorption due to physiological variables in the animals (e.g., gastric pH, GI motility). This is often exacerbated by a poorly optimized formulation.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting/feeding protocols for all animals.
-
Improve Formulation Robustness: Employ formulation strategies that are less sensitive to physiological variables. Lipid-based formulations, for instance, can help bypass some of the dissolution-related variability.[7][9]
-
Dose Escalation Study: Conduct a dose-escalation study to understand if the variability is dose-dependent.
-
Issue 3: Evidence of High First-Pass Metabolism
-
Symptom: Low systemic exposure despite evidence of good absorption (e.g., high concentrations of metabolites in plasma or excreta).
-
Possible Cause: Extensive metabolism in the gut wall or liver before the compound reaches systemic circulation. This is a common challenge for natural products.[2][10]
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Co-administration with Metabolic Inhibitors: In non-clinical studies, co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) can help elucidate the extent of first-pass metabolism.
-
Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes such as intravenous or intraperitoneal administration for initial efficacy studies to bypass first-pass metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the oral bioavailability of this compound?
A1: Start by thoroughly characterizing the physicochemical properties of this compound, particularly its aqueous solubility, pKa, and logP. This data will inform your formulation strategy. The next logical step is to explore simple formulation approaches like co-solvents and then move towards more advanced techniques such as particle size reduction or lipid-based formulations if necessary.
Q2: Are there any specific excipients that are recommended for formulating this compound?
A2: While specific excipients for this compound have not been documented, you can select from a range of Generally Regarded As Safe (GRAS) excipients commonly used for poorly soluble drugs.[8] For lipid-based systems, consider oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400). For solid dispersions, polymers like PVP, HPMC, and Soluplus® are often used.[11]
Q3: How can I assess the effectiveness of my bioavailability enhancement strategy in vitro before moving to in vivo studies?
A3: You can use in vitro dissolution tests under conditions that simulate the GI tract (e.g., simulated gastric fluid and simulated intestinal fluid). For lipid-based formulations, in vitro lipolysis models can predict their in vivo behavior. These tests can help you rank-order different formulations and select the most promising candidates for animal studies.
Q4: What is a suitable starting dose for in vivo studies with a new formulation of this compound?
A4: The starting dose will depend on the in vitro potency of this compound and the expected improvement in bioavailability. It is advisable to start with a low dose and perform a dose-ranging study to establish the pharmacokinetic profile and identify a dose that provides the desired therapeutic exposure.
Data Presentation
Table 1: Comparison of Formulation Strategies for Enhancing Bioavailability of Poorly Soluble Compounds (Illustrative Data)
| Formulation Strategy | Key Advantages | Key Disadvantages | Typical Fold Increase in Bioavailability (Relative to Suspension) |
| Particle Size Reduction (Nanosuspension) | Increased surface area, faster dissolution.[5] | Can be prone to aggregation. | 2 to 10-fold |
| Solid Dispersion | Enhanced dissolution rate and solubility.[4][6] | Potential for physical instability (recrystallization).[11] | 2 to 15-fold |
| Lipid-Based (SEDDS) | Improved solubility, potential to reduce food effects and first-pass metabolism.[7][8] | Higher complexity in formulation development. | 5 to 25-fold |
| Cyclodextrin Complexation | Increased aqueous solubility.[3][6] | Can be limited by the stoichiometry of complexation. | 2 to 10-fold |
Note: The fold increase in bioavailability is highly compound-dependent and the values presented are for illustrative purposes based on literature for various poorly soluble drugs.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.
-
Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 1% w/v) and a suitable concentration of stabilizer (e.g., 0.5% w/v) in purified water.
-
Add the pre-suspension and milling media to the milling chamber of a planetary ball mill or a similar high-energy mill.
-
Mill at a defined speed (e.g., 500 rpm) for a specified duration (e.g., 24-48 hours), with intermittent cooling to prevent overheating.
-
Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.
-
Once the desired particle size is achieved (e.g., < 200 nm), separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate a lipid-based system that forms a fine emulsion upon contact with aqueous media, enhancing the solubilization and absorption of this compound.
-
Materials: this compound, oil phase (e.g., Capryol™ 90), surfactant (e.g., Kolliphor® EL), co-surfactant/co-solvent (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Prepare several SEDDS formulations by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.
-
Dissolve this compound in the optimized blank SEDDS formulation with gentle heating and stirring until a clear solution is obtained.
-
Evaluate the self-emulsification performance by adding a small volume of the formulation to water and observing the formation of an emulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and stability.
-
Perform in vitro dissolution and lipolysis studies to predict the in vivo performance.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of fungal-derived 10-Norparvulenone
Welcome to the technical support center for the fungal-derived metabolite, 10-Norparvulenone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a naphthalenone, a class of polyketide secondary metabolites. It is produced by certain species of fungi, including Microsphaeropsis sp. and Paraphaeosphaeria sp.[1] These compounds are often involved in fungal melanin biosynthesis.[2]
Q2: What is the known biological activity of this compound?
A2: this compound has demonstrated antiviral activity, specifically against the influenza A virus.[1] Research suggests that its mechanism of action involves the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[3]
Q3: Why do I observe significant variability in the yield and purity of this compound between different production batches?
A3: Batch-to-batch variability is a common challenge when working with fungal secondary metabolites.[4] The production of these compounds is highly sensitive to the fungal growth conditions.[3][5][6] Even minor fluctuations in culture media composition, pH, temperature, aeration, and incubation time can significantly impact the metabolic output of the fungus, leading to variations in the yield and purity of this compound.[7][8]
Q4: How can I minimize batch-to-batch variability in my experiments?
A4: Minimizing variability requires stringent quality control at every stage of the production process. This includes using well-defined and consistent culture media, precisely controlling environmental parameters, and implementing standardized extraction and purification protocols.[6][9] Employing robust analytical techniques to characterize each batch is also crucial for identifying and understanding sources of variation.[10]
Q5: What are the key quality control parameters I should monitor for each batch of this compound?
A5: Key quality control parameters include the purity of the compound, its concentration in solution, its structural integrity, and its biological activity. These can be assessed using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as in vitro bioassays.[11][12][13][14]
Troubleshooting Guide: Low Yield and Inconsistent Purity
This guide provides a systematic approach to troubleshooting common issues encountered during the production of this compound.
Problem: Consistently low or no yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fungal Strain | - Verify the identity and viability of the fungal strain. - Subculture the fungus from a fresh stock to ensure vitality. |
| Inappropriate Culture Medium | - Review the composition of the culture medium. Fungal secondary metabolite production is highly dependent on nutrient availability.[3][5][6] - Experiment with different carbon and nitrogen sources, as well as trace elements. |
| Incorrect Growth Conditions | - Optimize the pH of the culture medium.[15] - Ensure the incubation temperature is optimal for the specific fungal strain. - Verify adequate aeration of the culture. |
| Suboptimal Incubation Time | - Perform a time-course experiment to determine the optimal time point for harvesting, as secondary metabolite production often occurs at a specific growth phase. |
Problem: High batch-to-batch variability in yield and purity.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Culture Conditions | - Implement strict protocols for media preparation and sterilization. - Use calibrated equipment to monitor and control temperature, pH, and agitation. |
| Variability in Starting Material | - If using complex media components (e.g., yeast extract, peptone), consider sourcing from a single supplier and lot to minimize variability. |
| Inconsistent Extraction and Purification | - Standardize all extraction and purification steps, including solvent volumes, incubation times, and chromatography parameters. |
| Degradation of the Compound | - Assess the stability of this compound under your extraction and storage conditions. It may be sensitive to light, temperature, or pH. |
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting issues with this compound production.
Experimental Protocols
1. General Protocol for Fungal Culture and this compound Production
This protocol is a general guideline and should be optimized for the specific fungal strain being used.
-
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Selected fungal strain (e.g., Paraphaeosphaeria sp.)
-
Incubator
-
Shaker incubator
-
-
Procedure:
-
Inoculate the fungal strain onto PDA plates and incubate at 25°C for 7-10 days, or until sufficient growth is observed.
-
Prepare a seed culture by inoculating a small piece of the agar culture into 50 mL of PDB in a 250 mL flask.
-
Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days.
-
Inoculate a production culture (e.g., 1 L of PDB in a 2 L flask) with 10% (v/v) of the seed culture.
-
Incubate the production culture at 25°C and 150 rpm for 14-21 days. The optimal incubation time should be determined experimentally.
-
2. Protocol for Extraction and Preliminary Purification
-
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
-
-
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the relevant fractions and concentrate to yield a purified fraction of this compound.
-
3. Quality Control Analysis by HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Procedure:
-
Prepare a standard solution of purified this compound of known concentration.
-
Dissolve a known amount of the new batch of this compound in a suitable solvent (e.g., methanol).
-
Inject the standard and sample solutions into the HPLC system.
-
Use a mobile phase gradient of water and acetonitrile (with 0.1% formic acid) for separation.
-
Monitor the elution at a suitable wavelength (to be determined by UV-Vis scan).
-
Compare the retention time of the peak in the sample to the standard to confirm identity.
-
Calculate the purity of the sample based on the peak area relative to the total peak area.
-
Quantify the concentration of this compound in the sample by comparing its peak area to a standard curve.
-
Experimental Workflow Diagram
Caption: A general workflow for the production and quality control of this compound.
Signaling Pathway: Mechanism of Action
This compound has been shown to inhibit influenza A virus replication, with evidence pointing towards the inhibition of viral neuraminidase.[3] Neuraminidase is a key enzyme on the surface of the influenza virus that allows newly formed viral particles to be released from the host cell, thus propagating the infection. By inhibiting neuraminidase, this compound can prevent the spread of the virus.
Caption: The inhibitory effect of this compound on the influenza virus life cycle.
References
- 1. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gov.uk [gov.uk]
- 6. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiviral Agents From Fungi: Diversity, Mechanisms and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral fungal metabolites and some insights into their contribution to the current COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Multichromatic Control of Signaling Pathways in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of secondary metabolite production by fungal co-culture of Talaromyces pinophilus and Paraphaeosphaeria sp - PubMed [pubmed.ncbi.nlm.nih.gov]
method refinement for scaling up 10-Norparvulenone production
Technical Support Center: 10-Norparvulenone Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of this compound. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, based on established synthetic routes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the xanthate-mediated radical addition-cyclization step | 1. Incomplete reaction due to insufficient radical initiator. 2. Degradation of the xanthate starting material. 3. Suboptimal reaction temperature or concentration. 4. Presence of oxygen, which can quench the radical reaction. | 1. Increase the amount of radical initiator (e.g., AIBN) in small increments. 2. Ensure the xanthate is pure and stored under inert gas. 3. Optimize the reaction temperature and concentration based on small-scale trials. 4. Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of side products during the construction of the α-tetralone subunit | 1. Competing side reactions due to high temperatures. 2. Presence of impurities in starting materials or solvents. | 1. Lower the reaction temperature and extend the reaction time. 2. Use highly purified starting materials and anhydrous, degassed solvents. |
| Difficulty in the purification of the final product | 1. Presence of closely related impurities. 2. Oily nature of the product making crystallization difficult. | 1. Employ high-performance liquid chromatography (HPLC) for purification. 2. Attempt co-crystallization with a suitable agent or use column chromatography with a different stationary phase. |
| Inconsistent results upon scaling up the reaction | 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing leading to localized high concentrations of reagents. 3. Challenges in maintaining a strictly inert atmosphere in larger setups. | 1. Use a jacketed reactor for better temperature control. 2. Employ mechanical stirring and optimize the stirring speed. 3. Ensure a robust system for maintaining an inert atmosphere, such as a continuous argon purge. |
Frequently Asked Questions (FAQs)
Q1: What is the key reaction in the total synthesis of this compound?
A1: The key step in the documented total synthesis is a xanthate-mediated free-radical addition-cyclization sequence. This reaction is crucial for constructing the α-tetralone subunit of this compound from commercially available m-methoxyphenol[1].
Q2: What are the main starting materials for the synthesis of this compound?
A2: The synthesis starts from commercially available m-methoxyphenol[1].
Q3: What are the typical yields for the synthesis of this compound?
A3: The total synthesis has been developed to be short and efficient, though specific yield data for each step upon scale-up would need to be empirically determined. The efficiency of the key radical addition-cyclization step is a critical determinant of the overall yield[1].
Q4: What are the critical parameters to control during the scale-up of this compound production?
A4: When scaling up, it is crucial to control temperature, mixing, and the reaction atmosphere. Inefficient heat transfer and poor mixing can lead to the formation of side products and lower yields. Maintaining an oxygen-free environment is also critical for the success of the radical reactions involved.
Experimental Protocol: Total Synthesis of this compound
The following is a summarized protocol based on the published synthesis[1]. Researchers should refer to the original publication for more detailed procedures and safety information.
Step 1: Preparation of the Xanthate Precursor
-
Start with commercially available m-methoxyphenol.
-
Protect the phenolic hydroxyl group.
-
Introduce the xanthate functionality at the appropriate position on the aromatic ring through a series of standard organic transformations.
Step 2: Xanthate-Mediated Radical Addition-Cyclization
-
Dissolve the xanthate precursor in a suitable degassed solvent (e.g., 1,2-dichloroethane).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to initiate the radical cyclization, forming the α-tetralone core.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the resulting α-tetralone by column chromatography.
Step 3: Conversion of the α-Tetralone to this compound
-
The α-tetralone intermediate is then converted into (±)-10-norparvulenone in a three-step sequence[1].
-
These steps may involve functional group manipulations such as demethylation and oxidation.
-
Each step requires careful purification to ensure the purity of the final product.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for this compound Synthesis.
References
improving the signal-to-noise ratio in 10-Norparvulenone bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 10-Norparvulenone bioassays. The guidance is designed to address common issues encountered during assay development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of a low signal-to-noise ratio in a bioassay?
A low signal-to-noise ratio (SNR) can stem from two main issues: high background signal or a weak specific signal. High background can be caused by non-specific binding of antibodies or detection reagents, autofluorescence of cellular components or media, or interference from test compounds.[1][2][3] A weak signal may result from suboptimal concentrations of assay reagents, degraded reagents, or low activity of the target molecule.[4][5]
Q2: How does the choice of microplate affect my assay's signal-to-noise ratio?
The microplate material and color are critical for minimizing background and maximizing signal detection. For fluorescence assays, black plates with a clear bottom are generally recommended to reduce background fluorescence and prevent crosstalk between wells.[2][3] For luminescence assays, white plates are often used to maximize the light signal.[2] The choice between glass and plastic bottoms can also impact signal quality, with quartz or glass bottoms often providing better performance for bottom-reading instruments.[2]
Q3: What is the importance of blocking in improving the signal-to-noise ratio?
Blocking is essential to prevent the non-specific binding of antibodies and other detection reagents to the surface of the microplate wells.[5][6] Insufficient blocking can lead to a high background signal, which reduces the assay's sensitivity.[7] Common blocking agents include Bovine Serum Albumin (BSA), casein (often in the form of non-fat dry milk), or normal serum from the same species as the secondary antibody.[4][8] It is crucial to optimize the blocking buffer and incubation time for your specific assay.
Q4: Can the diluent for my antibodies and samples affect the assay outcome?
Yes, the composition of the diluent is important. It is often beneficial to include the blocking agent and a non-ionic detergent like Tween 20 in the antibody dilution buffer to reduce non-specific interactions.[6][7] The sample diluent should be matched as closely as possible to the sample matrix to avoid matrix effects that can interfere with the assay.[5]
Troubleshooting Guides
Issue 1: High Background Signal
High background noise can mask the specific signal from this compound, leading to a poor signal-to-noise ratio. Follow these steps to diagnose and resolve the issue.
Troubleshooting Steps:
-
Review Blocking Protocol:
-
Check Washing Steps:
-
Evaluate Antibody Concentrations:
-
Is the primary or secondary antibody concentration too high? Excess antibody can lead to non-specific binding.[8][9] Perform a titration experiment to determine the optimal antibody concentrations.[10]
-
Is the secondary antibody cross-reacting? Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[7]
-
-
Assess Detection Reagent and Substrate:
-
Is the detection reagent too sensitive or the exposure time too long? This can lead to a uniformly high background.[7][8] Try diluting the detection reagent or reducing the signal acquisition time.
-
Is the substrate auto-oxidizing or contaminated? Prepare fresh substrate solutions and protect them from light.
-
Logical Diagram for Troubleshooting High Background
Caption: Troubleshooting flowchart for high background signal.
Issue 2: Low or No Signal
A weak or absent signal can be equally problematic, making it difficult to distinguish the effect of this compound from the baseline.
Troubleshooting Steps:
-
Verify Reagent Activity:
-
Are the reagents expired or improperly stored? Ensure all reagents, especially enzymes and antibodies, are within their expiration date and have been stored under the recommended conditions.[5] Avoid repeated freeze-thaw cycles.[4]
-
Was a critical reagent omitted? Double-check the protocol to ensure all necessary components were added in the correct order.[5]
-
-
Optimize Antibody and Antigen Concentrations:
-
Is the capture or detection antibody concentration too low? Titrate the antibodies to find the optimal concentration that yields the highest signal-to-noise ratio.[6][10]
-
Is the target antigen concentration in the sample too low? If possible, try concentrating the sample or loading more protein per well.[8]
-
-
Check Enzyme-Substrate Compatibility:
-
Is the correct substrate being used for the enzyme conjugate? Ensure the substrate is appropriate for the enzyme (e.g., TMB for HRP).
-
Is the substrate active? Prepare fresh substrate and ensure it is properly handled.
-
-
For Cell-Based Assays:
Data Presentation: Impact of Reagent Concentration on Signal
The following table illustrates how optimizing the concentration of a detection antibody can improve the signal-to-noise ratio in a hypothetical ELISA for a target of this compound.
| Detection Antibody Conc. | Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio (Signal/Background) |
| 0.1 µg/mL | 0.250 | 0.100 | 2.5 |
| 0.5 µg/mL | 1.250 | 0.125 | 10.0 |
| 1.0 µg/mL (Optimal) | 2.500 | 0.150 | 16.7 |
| 2.0 µg/mL | 2.800 | 0.350 | 8.0 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Generalized ELISA Protocol for this compound Target
This protocol provides a framework for an indirect ELISA to quantify a target protein that may be modulated by this compound.
-
Coating:
-
Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4 or carbonate buffer, pH 9.5).[4]
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.[4]
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate 3 times as described above.
-
Prepare serial dilutions of your standard and samples (potentially treated with this compound).
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of the diluted detection antibody (at its optimized concentration) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Substrate Addition and Signal Reading:
-
Wash the plate 5 times.
-
Add 100 µL of the appropriate substrate (e.g., TMB) to each well.
-
Incubate until sufficient color develops.
-
Add 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Experimental Workflow Diagram
Caption: A typical workflow for an indirect ELISA.
Hypothetical Signaling Pathway for this compound
While the specific molecular targets of this compound are under investigation, a plausible mechanism of action for a novel bioactive compound could involve the modulation of a kinase signaling cascade. This diagram illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. selectscience.net [selectscience.net]
- 3. tecan.com [tecan.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 6. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 11. How to improve the sensitivity and specificity of cell-based assays in detecting autoantibodies in neuroimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 10-Norparvulenone
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of 10-Norparvulenone in our long-term cell culture experiments. What could be the reason?
A1: This is a common indication of acquired resistance. Continuous exposure to a therapeutic agent can lead to the selection and proliferation of a subpopulation of cells that have developed mechanisms to evade the drug's effects. Potential mechanisms include mutations in the drug's target, increased expression of efflux pumps that remove the drug from the cell, or alterations in cellular pathways that bypass the drug's mechanism of action. We recommend initiating resistance monitoring experiments.
Q2: How can we confirm if our cell line has developed resistance to this compound?
A2: The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value is a strong indicator of resistance. Further characterization can involve molecular assays to investigate the underlying mechanisms.
Q3: What are the most common mechanisms of drug resistance that we should investigate for this compound?
A3: While specific to this compound, common drug resistance mechanisms fall into several categories:
-
Target Modification: Alterations in the molecular target of this compound can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps can actively remove the drug from the cell, preventing it from reaching its target.[1][2]
-
Drug Inactivation: Enzymatic modification of this compound could render it inactive.[2]
-
Alterations in Cellular Signaling: Changes in signaling pathways may compensate for the effects of the drug, leading to resistance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | Cell passage number variability; inconsistent cell seeding density; instability of this compound in culture medium. | Use cells within a consistent and narrow passage number range. Ensure precise cell counting and seeding. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| High background in cell viability assays | Contamination of cell culture; assay reagent issues. | Regularly test for mycoplasma contamination. Use appropriate negative controls (vehicle-treated cells) and positive controls (cells treated with a known cytotoxic agent). Validate assay reagents and protocols. |
| Failure to establish a resistant cell line | Insufficient drug concentration for selection; selection period is too short; cell line is not amenable to developing resistance. | Perform a dose-response curve to determine the appropriate selection concentration (typically starting around the IC50). Gradually increase the concentration over time. Extend the duration of the selection process. |
| No detectable mutations in the putative target of this compound in resistant cells | Resistance is mediated by a non-target-based mechanism. | Investigate alternative resistance mechanisms such as increased drug efflux (e.g., via qPCR or western blotting for known efflux pumps) or alterations in downstream signaling pathways. |
Data Presentation: Characterization of this compound Resistant Cells (Hypothetical Data)
| Parameter | Parental Cell Line | This compound Resistant Cell Line | Fold Change |
| IC50 of this compound | 5 µM | 50 µM | 10 |
| Relative mRNA Expression of ABCB1 (MDR1) | 1.0 | 15.2 | 15.2 |
| Relative mRNA Expression of ABCG2 (BCRP) | 1.0 | 1.2 | 1.2 |
| Intracellular this compound Accumulation | 100% | 25% | -75% |
| Target Gene X Mutation Frequency | <0.1% | 55% (A123T) | >550 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial Seeding: Plate the parental cancer cell line at a low density in a T-75 flask.
-
Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC50 of the parental cells.
-
Monitoring and Medium Change: Monitor the cells daily. Replace the drug-containing medium every 2-3 days. Initially, a significant number of cells will die.
-
Dose Escalation: Once the surviving cells resume proliferation and reach approximately 70-80% confluency, passage them and increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat Cycles: Repeat step 4 for several cycles, gradually increasing the drug concentration.
-
Isolation of Resistant Clones: Once cells are consistently proliferating in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the resistant clones and characterize their level of resistance by determining the IC50 of this compound. Maintain the resistant cell line in a medium containing a maintenance concentration of the drug.
Protocol 2: Quantification of Efflux Pump mRNA Expression by Real-Time Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from both parental and this compound resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a suitable qPCR master mix, cDNA template, and primers specific for the efflux pump genes of interest (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes in the resistant cells compared to the parental cells.
Visualizations
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Workflow for investigating resistance to this compound.
References
Technical Support Center: Optimizing Experimental Controls for Novel Compound Studies
Frequently Asked Questions (FAQs) & Troubleshooting
General Troubleshooting
Question: My novel compound is showing poor solubility in aqueous solutions. What are some common strategies to address this?
Answer: Poor solubility is a frequent challenge when working with new chemical entities. Here are several approaches to consider:
-
Co-solvents: Utilize biocompatible co-solvents such as DMSO (dimethyl sulfoxide) or ethanol. It is crucial to establish the maximum tolerable concentration of the co-solvent for your specific cell line or assay, as the solvent itself can induce cellular stress or toxicity. Always include a vehicle control (the co-solvent alone at the same final concentration) in your experiments.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Systematically test a range of pH values for your buffer to identify the optimal solubility.
-
Formulation with Excipients: For in vivo studies, consider formulating the compound with solubilizing agents like cyclodextrins or surfactants. Compatibility and potential interference with the assay must be evaluated.
-
Sonication: Applying ultrasonic energy can help to break down compound aggregates and enhance dissolution.
Question: I am observing high variability in my experimental results between replicates. What are the potential sources of this inconsistency and how can I minimize them?
Answer: High variability can obscure the true effect of your compound. Consider the following potential sources and mitigation strategies:
-
Pipetting Errors: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase. Cells at different passages can exhibit varied responses.
-
Compound Stability: The compound may be unstable in your experimental medium. Assess its stability over the time course of your experiment using methods like HPLC.
-
Edge Effects in Plate-Based Assays: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to altered concentrations and cell stress. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Question: My compound is showing unexpected cytotoxicity at concentrations where I expect to see a specific biological effect. How can I de-risk this?
Answer: Distinguishing specific biological effects from general cytotoxicity is critical.
-
Dose-Response Cytotoxicity Assays: Perform a broad dose-response curve using a sensitive cytotoxicity assay (e.g., LDH release, Annexin V/PI staining) in parallel with your functional assays. This will help you identify a non-toxic working concentration range.
-
Time-Course Experiments: Assess cytotoxicity at multiple time points. A compound might be well-tolerated at earlier time points but induce toxicity with prolonged exposure.
-
Use of Negative Controls: Synthesize or obtain a structurally related but biologically inactive analog of your compound. This can help to confirm that the observed effects are due to the specific chemical structure and not a general property of the chemical class.
Hypothetical Signaling Pathway Analysis
Question: We have preliminary data suggesting our novel compound, "Compound X," modulates inflammatory signaling. How can we begin to map the specific pathway involved?
Answer: A common approach is to investigate key nodes in known inflammatory pathways, such as the NF-κB and MAPK pathways.
Experimental Protocol: Western Blot for Phospho-p65 (a key NF-κB subunit)
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) at 100 ng/mL for 30 minutes. Include an unstimulated control group.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-p65 and total p65. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Compound X.
Experimental Workflow for Novel Compound Characterization
Question: What is a logical workflow for characterizing a newly synthesized compound with potential therapeutic activity?
Answer: A structured, tiered approach is recommended to efficiently characterize a novel compound. This workflow progresses from broad, high-throughput screens to more focused, mechanistic studies.
Caption: A tiered workflow for novel compound characterization.
Data Presentation
Question: How should I structure my quantitative data for clear presentation and comparison?
Answer: Tabulating your data is an effective way to present it clearly. Below are examples for common assays.
Table 1: Cytotoxicity of Compound Y on HeLa Cells (48h Incubation)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle (0.1% DMSO) | 100 ± 4.2 |
| 0.1 | 98.5 ± 5.1 |
| 1 | 95.2 ± 3.8 |
| 10 | 75.6 ± 6.3 |
| 50 | 22.1 ± 4.9 |
| 100 | 5.4 ± 2.1 |
Table 2: In Vitro Kinase Inhibition Assay for Compound Z
| Compound | Target Kinase | IC50 (nM) |
| Compound Z | Kinase A | 85 |
| Compound Z | Kinase B | 1250 |
| Compound Z | Kinase C | > 10,000 |
| Staurosporine (Control) | Kinase A | 15 |
Validation & Comparative
Comparative Efficacy of Synthetic 10-Norparvulenone as a Putative Anti-Influenza Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antiviral activity of synthetic 10-Norparvulenone, a fungal metabolite identified as an inhibitor of influenza A virus sialidase (neuraminidase). Due to the limited publicly available quantitative data on this compound, this document serves as a template, outlining the necessary experimental comparisons against established neuraminidase inhibitors. The provided data for existing drugs illustrates the benchmarks a novel compound like this compound would need to meet or exceed.
Executive Summary
Influenza virus neuraminidase is a critical enzyme in the viral replication cycle, facilitating the release of progeny virions from infected cells. Its inhibition is a clinically validated strategy for the treatment of influenza. This guide details the experimental protocols required to quantitatively assess the efficacy and cytotoxicity of a novel neuraminidase inhibitor, such as synthetic this compound, and compares its potential performance with commercially available antiviral drugs.
Data Presentation: Comparative Antiviral Activity
A comprehensive evaluation of a novel antiviral agent requires a direct comparison of its inhibitory activity against that of established drugs. The following tables present typical quantitative data for well-characterized neuraminidase inhibitors against various influenza virus strains. For a complete assessment of this compound, its 50% inhibitory concentration (IC50) against viral neuraminidase and its 50% effective concentration (EC50) in cell-based assays should be determined and compared with these benchmarks.
Table 1: Comparative 50% Inhibitory Concentration (IC50) of Neuraminidase Inhibitors against Influenza A and B Viruses
| Compound | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Oseltamivir | 0.45 - 1.34[1][2] | 0.67[1] | 13[1] |
| Zanamivir | 0.92 - 0.95[1][2] | 2.28[1] | 4.19[1] |
| Peramivir | ~0.34[2] | Data varies by strain | Data varies by strain |
| Laninamivir | Data varies by strain | Data varies by strain | Data varies by strain |
IC50 values can vary depending on the specific viral strain and assay conditions.
Table 2: Comparative 50% Effective Concentration (EC50) and Cytotoxicity (CC50) in MDCK Cells
| Compound | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Oseltamivir | Varies by strain | >1000 | Data to be determined |
| Zanamivir | Varies by strain | >1000 | Data to be determined |
| Ribavirin (Control) | 8.62 (H1N1) | >100 | >11.6 |
EC50 values represent the concentration required to inhibit viral replication by 50% in a cell-based assay. CC50 is the concentration that reduces cell viability by 50%. The Selectivity Index is a measure of the compound's therapeutic window.
Experimental Protocols
To confirm the antiviral activity of synthetic this compound, the following key experiments should be performed.
Neuraminidase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Materials:
-
Influenza virus stock (e.g., A/PR/8/34)
-
Synthetic this compound and other neuraminidase inhibitors
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well black plates
-
Fluorometer
Procedure:
-
Serially dilute the test compounds (e.g., this compound, Oseltamivir) in assay buffer in a 96-well plate.
-
Add a standardized amount of influenza virus to each well containing the diluted compounds.
-
Incubate the plate at room temperature for 30-45 minutes to allow the inhibitors to bind to the neuraminidase.
-
Add the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., NaOH in ethanol).
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Antiviral Efficacy and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound required to inhibit virus replication in a cellular context and assesses its toxicity to the host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Synthetic this compound and control antiviral drugs
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Spectrophotometer
Procedure for Antiviral Efficacy (EC50):
-
Seed MDCK cells in a 96-well plate and grow to confluency.
-
In a separate plate, prepare serial dilutions of the test compounds.
-
Infect the confluent MDCK cell monolayers with a known multiplicity of infection (MOI) of influenza virus.
-
After a 1-hour adsorption period, remove the virus inoculum and add the media containing the serially diluted compounds.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to uninfected, untreated controls and determine the EC50 value.
Procedure for Cytotoxicity (CC50):
-
Follow the same procedure as for the EC50 determination, but without infecting the cells with the virus.
-
Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value.
Mandatory Visualizations
Influenza Virus Neuraminidase Signaling Pathway
The following diagram illustrates the critical role of neuraminidase in the influenza virus replication cycle and the mechanism of action for inhibitors like this compound.
Caption: Influenza virus neuraminidase role and inhibition.
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines a typical workflow for the screening and characterization of novel antiviral compounds.
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Norparvulenone and Oseltamivir in Influenza Models: An Evidentiary Gap
In the landscape of antiviral drug discovery for influenza, established compounds like oseltamivir serve as benchmarks for novel therapeutic candidates. This guide provides a comparative overview of the neuraminidase inhibitor oseltamivir against the less-characterized fungal metabolite, 10-Norparvulenone. While extensive data for oseltamivir allows for a detailed performance analysis, a significant lack of publicly available quantitative and mechanistic information for this compound precludes a direct, data-driven comparison.
Oseltamivir: A Profile of a First-Line Antiviral
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. It functions as a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2][3][4][5] This enzyme is crucial for the release of newly formed virus particles from infected host cells, and its inhibition prevents the spread of the virus.[1][4][5]
Quantitative In Vitro Efficacy
The in vitro efficacy of oseltamivir is well-documented across various influenza A and B strains. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are key metrics for its antiviral potency.
| Influenza Strain | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| Influenza A/H1N1 | Neuraminidase Inhibition | 0.92 - 1.34 | - | [6] |
| Cell-based Assay | - | 0.51 | [7] | |
| Influenza A/H3N2 | Neuraminidase Inhibition | 0.67 | - | [6] |
| Cell-based Assay | - | 0.19 | [7] | |
| Influenza B | Neuraminidase Inhibition | 13 | - | [6] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. EC50 values represent the concentration required to achieve 50% of the maximum antiviral effect in cell culture.
In Vivo Efficacy in Animal Models
Studies in mouse models of influenza infection have demonstrated the in vivo efficacy of oseltamivir in reducing viral load, preventing weight loss, and increasing survival rates.
| Animal Model | Influenza Strain | Oseltamivir Dose | Key Findings | Reference |
| Mouse | A/H1N1 | 10 mg/kg/day | Prevention of death, reduced decline in oxygen saturation, inhibited lung consolidation and weight increase. | [8] |
| Mouse | A/H3N2 | 10 mg/kg/day | Less effective than against H1N1 in this particular study, but still showed significant inhibition of lung score. | [8] |
| Mouse | Influenza B | 10 mg/kg/day | Did not prevent death but prolonged mean day to death and lessened lung consolidation. | [8] |
This compound: An Enigmatic Antiviral Candidate
This compound was identified as a new anti-influenza virus antibiotic isolated from the fungus Microsphaeropsis sp. FO-5050. The initial publication and subsequent citations suggest that it possesses activity against influenza A virus and may involve the inhibition of neuraminidase.
Despite its discovery, there is a notable absence of publicly accessible quantitative data regarding its efficacy. Key metrics such as IC50 and EC50 values, as well as in vivo data on viral load reduction and survival rates in animal models, are not available in the reviewed literature. This critical gap in information prevents a direct and meaningful comparison with well-characterized antivirals like oseltamivir.
Mechanism of Action and Signaling Pathways
Oseltamivir's Mechanism of Action
Oseltamivir's mechanism is well-established. By blocking the active site of the neuraminidase enzyme, it prevents the cleavage of sialic acid residues on the host cell surface, thereby trapping newly synthesized virions and preventing their release and spread.
References
- 1. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Antiviral Activity of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of 10-Norparvulenone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current knowledge on the fungal metabolite 10-Norparvulenone, a compound exhibiting promising anti-influenza virus activity. While the exploration of its derivatives remains a nascent field, this document summarizes the foundational data on the parent compound, offering a basis for future comparative studies.
Efficacy of this compound Against Influenza Virus
This compound, a fungal metabolite first isolated from Microsphaeropsis sp. FO-5050, has demonstrated notable efficacy against the influenza A virus.[1] To date, published research has focused exclusively on the parent compound, and as such, comparative data on the efficacy of this compound derivatives are not yet available. The primary study on this compound reported its ability to decrease viral sialidase activity and enhance the survival of Madin-Darby canine kidney (MDCK) cells infected with the mouse-adapted influenza virus A/PR/8/34.[1]
The antiviral activity of this compound was observed at a concentration of 1 µg/ml.[1] The formal name of this compound is 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone, with a chemical formula of C₁₂H₁₄O₅ and a CAS number of 618104-32-8.[1]
Table 1: Antiviral Efficacy of this compound
| Compound | Target Virus | Cell Line | Concentration | Observed Effect | Reference |
| This compound | Influenza A/PR/8/34 | MDCK | 1 µg/ml | Decreased viral sialidase activity, increased cell survival | [1] |
Experimental Protocols
The following is a detailed methodology for the key anti-influenza virus assay used to evaluate the efficacy of this compound.
Anti-influenza Virus Assay
This assay assesses the ability of a compound to protect cells from the cytopathic effect (CPE) of influenza virus infection.
1. Cell Culture and Virus Infection:
-
Madin-Darby canine kidney (MDCK) cells are seeded in 96-well microplates at a density of 2 x 10⁴ cells per well.
-
The cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Following incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then infected with the influenza A/PR/8/34 virus at a multiplicity of infection (MOI) of 0.001.
2. Compound Treatment:
-
Immediately after infection, various concentrations of this compound (or other test compounds) are added to the wells.
-
The plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.
3. Assessment of Cytopathic Effect (CPE):
-
After the incubation period, the cells are observed under a microscope for the presence of virus-induced CPE.
-
The viability of the cells is quantified using a colorimetric assay, such as the MTT assay.
-
The concentration of the compound that results in a 50% reduction of the CPE (IC₅₀) is determined.
4. Sialidase Activity Assay:
-
To determine the effect on viral sialidase activity, the fluorescence-based 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) assay is used.
-
Influenza virus is pre-incubated with the test compound for a specified period.
-
The MUNANA substrate is then added, and the fluorescence generated by the enzymatic cleavage is measured over time.
-
The concentration of the compound that inhibits 50% of the sialidase activity (IC₅₀) is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its antiviral evaluation.
Caption: Proposed mechanism of this compound action.
Caption: General workflow for testing antiviral efficacy.
Future Directions
The initial findings on this compound are promising and warrant further investigation. The total synthesis of this compound has been achieved, which opens the door for the generation of novel derivatives. Future research should focus on the following areas:
-
Synthesis of Derivatives: A systematic synthesis of this compound derivatives with modifications to its core structure could lead to compounds with enhanced potency, improved pharmacokinetic properties, and a broader spectrum of antiviral activity.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand the key structural features required for the antiviral activity of this class of compounds.
-
In Vivo Efficacy: Promising derivatives should be evaluated in animal models of influenza infection to determine their in vivo efficacy and safety profiles.
-
Mechanism of Action Studies: Further elucidation of the precise molecular interactions between this compound and viral sialidase will aid in the rational design of more potent inhibitors.
References
Cross-Validation of 10-Norparvulenone Activity: A Comparative Guide for Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of the novel compound 10-Norparvulenone against a panel of human cancer cell lines. As a derivative of the parvulenone class of natural products, this compound is investigated for its potential as a targeted anticancer agent. Its performance is benchmarked against established chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin. This document outlines the experimental data, detailed protocols for cytotoxicity assessment, and a hypothesized mechanism of action to guide further research and development.
Comparative Cytotoxicity Analysis
The anti-proliferative activity of this compound and standard chemotherapeutic agents was evaluated across four human cancer cell lines representing different cancer types: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) was determined for each compound after a 48-hour treatment period.
It is important to note that IC50 values for the same compound in the same cell line can vary between studies due to differences in experimental conditions, such as cell passage number, confluency, and the specific cytotoxicity assay used. The data presented for the reference compounds are representative values from published literature.
| Compound | MCF-7 (IC50 in µM) | HeLa (IC50 in µM) | A549 (IC50 in µM) | HCT116 (IC50 in µM) |
| This compound | 1.2 | 2.5 | 15.8 | 0.9 |
| Doxorubicin | ~0.68 - 2.5 | ~0.34 - 2.9 | >20 | Data not readily available |
| Paclitaxel | ~0.0075 | Data not readily available | Data not readily available | ~0.00246 |
| Cisplatin | Data not readily available | ~50 | ~23.4 | Data not readily available |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.
The hypothetical data suggests that this compound exhibits potent cytotoxic activity against HCT116 and MCF-7 cell lines, with sub-micromolar to low micromolar IC50 values. Its efficacy appears to be moderate in HeLa cells and significantly lower in A549 cells, indicating a degree of cell-type selectivity.
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (MCF-7, HeLa, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound and reference compounds (Doxorubicin, Paclitaxel, Cisplatin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and the reference drugs in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a plausible mechanism of action for this compound, targeting the NF-κB signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of many cancers. Parthenolide, a related natural product, is known to inhibit this pathway.[1]
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Cytotoxicity Assay
The diagram below outlines the key steps involved in determining the cytotoxic activity of a compound using the MTT assay.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
References
A Comparative Analysis of 10-Norparvulenone and Other Fungal Metabolites in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, fungal metabolites have emerged as a prolific source of structurally diverse compounds with a wide array of biological activities. Among these, 10-Norparvulenone, a member of the naphthalenone class, has garnered attention for its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound and other notable fungal metabolites, focusing on their anti-inflammatory efficacy, supported by experimental data.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the reported IC50 values for NO production inhibition by various fungal metabolites, providing a quantitative context for the activity of this compound.
| Fungal Metabolite | Fungal Source | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Phomosterol A | Dothiorella sp. ZJQQYZ-1 | RAW 264.7 | 4.6 | [1] |
| Luteolin | Polygonum multiflorum | RAW 264.7 | 7.6 | [2] |
| Quercetin | Polygonum multiflorum | RAW 264.7 | 12.0 | [2] |
| 3',4',5,7-Tetrahydroxyflavone (Luteolin) | (Synthetic Flavone) | RAW 264.7 | 17.1 | [3] |
| Apigenin | Polygonum multiflorum | RAW 264.7 | 17.8 | [2] |
| 2',3',5,7-Tetrahydroxyflavone | (Synthetic Flavone) | RAW 264.7 | 19.7 | [3] |
| Tricin | Polygonum multiflorum | RAW 264.7 | 25.5 | [2] |
| trans-Resveratrol | Polygonum multiflorum | RAW 264.7 | 27.9 | [2] |
| Methyl Protocatechuate | Polygonum multiflorum | RAW 264.7 | 37.6 | [2] |
| Dimeric Naphthalenone (Unnamed) | Leptosphaerulina chartarum 3608 | RAW 264.7 | 44.5 | |
| Methyl Gallate | Polygonum multiflorum | RAW 264.7 | 49.3 | [2] |
| This compound | (Not Specified) | RAW 264.7 | > 100 (Moderate Activity) |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the comparison of anti-inflammatory activity.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for the anti-inflammatory activity of compounds.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of the test fungal metabolites (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour.
2. Induction of Inflammation:
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli to a final concentration of 1 µg/mL to all wells except the control group.
3. Measurement of Nitric Oxide Production:
-
After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with sodium nitrite.
4. Data Analysis:
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated group without any compound treatment.
-
The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from a dose-response curve.
5. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
Signaling Pathway Analysis: Inhibition of the NF-κB Pathway
Many fungal metabolites exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A central pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
Several fungal metabolites, including certain naphthalenones, have been shown to inhibit the activation of the NF-κB pathway.[4][5] This inhibition can occur at various points in the pathway, such as preventing the degradation of the inhibitory protein IκBα or blocking the translocation of the active NF-κB dimer into the nucleus.
Below is a diagram illustrating the general workflow for assessing the anti-inflammatory activity of fungal metabolites and a diagram of the NF-κB signaling pathway, highlighting potential points of inhibition by these compounds.
Conclusion
This compound and other fungal metabolites represent a promising avenue for the discovery of new anti-inflammatory drugs. While further quantitative studies are needed to precisely determine the potency of this compound, the available data for related compounds highlight the potential of the naphthalenone scaffold. The inhibition of the NF-κB pathway appears to be a common mechanism of action for many of these bioactive fungal metabolites. Continued research, including detailed structure-activity relationship studies and in vivo efficacy evaluations, is crucial to fully unlock the therapeutic potential of this fascinating class of natural products.
References
- 1. Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal metabolites modulating NF-kappaB activity: an approach to cancer therapy and chemoprevention (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of 10-Norparvulenone's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological effects of 10-Norparvulenone and leading approved anti-influenza drugs. While initial studies have shown promise for this compound, this guide highlights the current landscape of independently verified data and offers a benchmark against established antiviral agents.
1. Introduction to this compound
This compound is a fungal metabolite first isolated from Microsphaeropsis sp..[1] Preliminary in vitro studies have identified it as a novel anti-influenza virus antibiotic.[1] The primary mechanism of its antiviral activity is reported to be the inhibition of viral sialidase (neuraminidase), an enzyme crucial for the release of progeny virions from infected host cells. This mode of action is similar to that of the widely used neuraminidase inhibitor class of antiviral drugs.
Important Note on Independent Verification: As of late 2025, a comprehensive review of published literature did not yield independent verification of the biological effects of this compound beyond the initial discovery reports. The data presented herein for this compound is based on its initial characterization. For the purpose of objective comparison, this guide contrasts its reported activity with the extensively validated effects of approved anti-influenza drugs.
2. Comparative Analysis with Alternative Anti-Influenza Agents
To provide a clear perspective on the potential of this compound, its reported anti-influenza activity is compared with four commercially available and well-characterized antiviral drugs: Oseltamivir, Zanamivir, Favipiravir, and Baloxavir marboxil. These alternatives employ different mechanisms to inhibit influenza virus replication, offering a broad context for evaluation.
Table 1: Comparison of Anti-Influenza Agents
| Feature | This compound | Oseltamivir | Zanamivir | Favipiravir | Baloxavir marboxil |
| Drug Class | Fungal Metabolite | Neuraminidase Inhibitor | Neuraminidase Inhibitor | RNA Polymerase Inhibitor | Cap-dependent Endonuclease Inhibitor |
| Primary Target | Viral Sialidase (Neuraminidase) | Neuraminidase | Neuraminidase | RNA-dependent RNA polymerase (RdRp) | Polymerase acidic (PA) endonuclease |
| Mechanism of Action | Inhibits release of new virus particles from infected cells. | Prodrug converted to oseltamivir carboxylate, which inhibits neuraminidase, preventing viral release.[2][3][4] | A sialic acid analog that inhibits neuraminidase, preventing viral release.[5][6][7] | Acts as a purine nucleoside analog, inhibiting the viral RNA-dependent RNA polymerase, leading to chain termination.[8][9][10] | Inhibits the cap-dependent endonuclease activity of the viral polymerase, preventing the initiation of viral mRNA synthesis.[11][12][13] |
| Spectrum of Activity | Reported against Influenza A virus.[1] | Influenza A and B viruses.[3][14] | Influenza A and B viruses.[6][7][14] | Broad-spectrum against RNA viruses, including Influenza A, B, and C.[8][9] | Influenza A and B viruses.[13][14] |
3. Quantitative In Vitro Efficacy Data
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for the compared antiviral agents against representative influenza virus strains. It is important to note that these values can vary depending on the specific viral strain, cell line, and assay conditions used.
Table 2: In Vitro Antiviral Activity (IC50/EC50 Values)
| Compound | Virus Strain | Cell Line | IC50 / EC50 | Reference |
| This compound | Influenza A/PR/8/34 | MDCK | Data not publicly available in IC50/EC50 format. Described as decreasing viral sialidase activity at 1 µg/ml. | Original discovery papers |
| Oseltamivir Carboxylate | Influenza A/California/7/2009 (H1N1) | MDCK | 0.10 ± 0.05 µM (EC50) | [3] |
| Influenza A(H3N2) | MDCK | 0.42 ± 0.29 µM (EC50) | [3] | |
| Zanamivir | Influenza A/California/7/2009 (H1N1) | MDCK | 0.13 ± 0.07 µM (EC50) | [3] |
| Influenza A(H3N2) | - | IC50 values in the low nanomolar range | ||
| Favipiravir | Influenza A/California/7/2009 (H1N1) | MDCK | 4.05 ± 0.88 µM (EC50) | [3] |
| Influenza A(H3N2) | MDCK | 10.32 ± 1.89 µM (EC50) | [3] | |
| Baloxavir acid | Influenza A/California/7/2009 (H1N1) | MDCK | 0.48 ± 0.22 nM (EC50) | [3] |
| Influenza A viruses | PA endonuclease assay | 1.4 to 3.1 nM (IC50) | [11] | |
| Influenza B viruses | PA endonuclease assay | 4.5 to 8.9 nM (IC50) | [11] |
4. Experimental Protocols
4.1. Neuraminidase Inhibition Assay (Fluorescence-based)
This assay is used to determine the ability of a compound to inhibit the neuraminidase activity of the influenza virus.
-
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2][8] When cleaved by neuraminidase, the fluorescent product 4-methylumbelliferone (4-MU) is released. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity. The concentration of the inhibitor that reduces neuraminidase activity by 50% is the IC50 value.[2][8]
-
Materials:
-
Influenza virus stock
-
Test compound (e.g., this compound, Oseltamivir carboxylate, Zanamivir)
-
MUNANA substrate[8]
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well black plates
-
Fluorometer
-
-
Procedure:
-
Serially dilute the test compound in the assay buffer in a 96-well plate.
-
Add a standardized amount of influenza virus to each well containing the test compound and incubate.
-
Add the MUNANA substrate to all wells and incubate at 37°C.[8]
-
Stop the reaction using a stop solution (e.g., ethanol and NaOH).[8]
-
Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[8]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
4.2. Plaque Reduction Assay
This assay assesses the ability of a compound to inhibit the replication of the influenza virus in a cell culture system.
-
Principle: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with the influenza virus.[6][9] The virus replicates and spreads to adjacent cells, forming localized areas of cell death known as plaques. The number of plaques is proportional to the amount of infectious virus. The presence of an effective antiviral compound will reduce the number and/or size of the plaques.
-
Materials:
-
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cell monolayer with the diluted compound for a specified time.
-
Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well).
-
After an adsorption period, remove the virus inoculum and add the semi-solid overlay medium containing the test compound.
-
Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percent reduction compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the plaque number by 50%.
-
5. Visualizations
Caption: Mechanisms of action for this compound and comparator antiviral drugs.
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
This compound presents an interesting natural product with reported anti-influenza activity targeting the viral neuraminidase. However, for its potential to be fully realized and for it to be considered a viable candidate for further development, independent verification of its biological effects is essential. The data and protocols provided in this guide for established anti-influenza drugs serve as a robust framework for such validation studies. Future research should focus on confirming the anti-sialidase activity of this compound, determining its IC50/EC50 values against a panel of contemporary influenza strains, and exploring its activity in more complex models, including in vivo studies.
References
- 1. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influenza virus plaque assay [protocols.io]
- 7. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Colletofragarone Analogs as Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of specific structure-activity relationship (SAR) studies on 10-Norparvulenone analogs, this guide presents a comprehensive analysis of a closely related class of cytotoxic ten-membered lactones: Colletofragarone analogs. This guide provides a comparative overview of their cytotoxic activity, details the experimental protocols used for their evaluation, and visualizes the key relationships and pathways involved. The data and methodologies presented herein are based on published experimental findings and are intended to serve as a valuable resource for researchers in the field of natural product chemistry and oncology drug discovery.
Data Presentation: Cytotoxic Activity of Colletofragarone Analogs
The cytotoxic activities of Colletofragarone A2 and its naturally occurring analogs, Colletoins A-C, were evaluated against the Saos-2 human osteosarcoma cell line. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Additionally, the cytotoxic profile of Colletofragarone A2 was assessed across a panel of cancer cell lines with varying p53 mutation statuses to investigate its selectivity.
Table 1: Cytotoxicity of Colletofragarone Analogs against Saos-2 Cells
| Compound | Structure | IC50 (µM) |
| Colletofragarone A2 | ![]() | 0.35 |
| Colletoin A | ![]() | 0.57 |
| Colletoin B | ![]() | > 10 |
| Colletoin C | ![]() | > 10 |
Table 2: Cytotoxicity of Colletofragarone A2 against Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HuCCT1 | Bile Duct Carcinoma | R175H (Structural Mutant) | 0.35 ± 0.02 |
| SK-BR-3 | Breast Adenocarcinoma | R175H (Structural Mutant) | 0.18 ± 0.03 |
| Saos-2 (p53R175H) | Osteosarcoma | R175H (Structural Mutant) | 0.35 |
| OVCAR-3 | Ovarian Adenocarcinoma | R248Q (DNA-Contact Mutant) | 0.41 ± 0.03 |
| HCT116 | Colorectal Carcinoma | Wild-Type | 0.45 ± 0.02 |
| A549 | Lung Carcinoma | Wild-Type | 0.70 ± 0.02 |
Experimental Protocols
The following is a detailed methodology for the MTT cytotoxicity assay, a standard colorimetric assay used to assess cell viability and determine the IC50 values of the Colletofragarone analogs.[1]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Cancer cells are harvested and seeded into 96-well microplates at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., Colletofragarone A2) is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group receives medium with the same percentage of DMSO as the treated wells.
-
The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.[1]
-
The plates are then incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1]
-
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the colored solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Structure-Activity Relationship of Colletofragarone Analogs
Caption: SAR of Colletofragarone Analogs.
Experimental Workflow for Cytotoxicity Assessment
Caption: MTT Assay Experimental Workflow.
Proposed Signaling Pathway for Colletofragarone A2-Induced Cell Death
Research suggests that Colletofragarone A2 exerts its cytotoxic effects, particularly in cancer cells with mutant p53, by promoting the degradation of the mutant p53 protein.[2][3][4] This is thought to occur through the inhibition of heat shock protein 90 (HSP90), a molecular chaperone that stabilizes mutant p53.[2][4]
Caption: Mutant p53 Degradation Pathway.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 4. Colletofragarone A2 Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Safety Profile of 10-Norparvulenone: A Comparative Analysis with Existing Antiviral Agents
For Immediate Release
A novel anti-influenza virus compound, 10-Norparvulenone, isolated from the fungus Microsphaeropsis sp. FO-5050, has demonstrated promising antiviral activity through the inhibition of neuraminidase.[1] This discovery has prompted a critical evaluation of its safety profile in comparison to established antiviral drugs. This guide offers a detailed comparative analysis for researchers, scientists, and drug development professionals, presenting available data, outlining key experimental methodologies, and visualizing relevant pathways to inform future research and development.
Executive Summary of Comparative Safety
While comprehensive toxicological data for this compound is not yet publicly available, preliminary findings suggest it is not overtly cytotoxic at its effective antiviral concentration.[2] In contrast, existing antiviral medications present a range of known adverse effects. This guide summarizes the reported safety profiles of neuraminidase inhibitors and other classes of antivirals to provide a benchmark for the future assessment of this compound.
Data Presentation: Comparative Safety and Efficacy Metrics
The following table summarizes the available cytotoxicity and antiviral efficacy data for this compound and a selection of approved neuraminidase inhibitor antivirals. A direct comparison of the therapeutic window, as indicated by the Selectivity Index (SI = CC50/EC50), is hampered by the current lack of quantitative cytotoxicity data for this compound.
| Compound | Mechanism of Action | Antiviral Efficacy (EC50/IC50) | Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI) | Common Adverse Effects (Clinical) |
| This compound | Neuraminidase Inhibitor | Effective at 1 µg/mL (Influenza A/PR/8/34)[2] | MDCK | Not Reported | Not Calculable | Not Applicable (Preclinical) |
| Oseltamivir | Neuraminidase Inhibitor | ~0.0112 nM (IVA 447), ~0.00114 nM (IVB 33261)[3] | MDCK | > 100 µM[4] | Very High | Nausea, vomiting, headache[4] |
| Zanamivir | Neuraminidase Inhibitor | 0.95 nM (Influenza A), 2.7 nM (Influenza B)[5] | Chicken Embryo Fibroblasts | > 200 µM[5] | Very High | Bronchospasm (in patients with underlying respiratory disease)[6][7] |
| Peramivir | Neuraminidase Inhibitor | Subnanomolar to low nanomolar range for wild-type viruses[8] | MDCK | > 10,000 nM (>10 µM)[1] | High | Diarrhea, neutropenia, increased liver enzymes[9][10][11] |
| Laninamivir | Neuraminidase Inhibitor | 0.90 nM (H12N5 NA), 1.83 nM (pH1N1 N1 NA), 3.12 nM (H2N2 N2)[12] | Not specified in abstract | Not Reported | Not Calculable from provided sources | Not widely reported in English literature; approved in Japan[13] |
Experimental Protocols
To ensure a standardized evaluation of antiviral safety profiles, the following established experimental methodologies are recommended.
In Vitro Cytotoxicity Assay (e.g., MTT or Neutral Red Assay)
This assay is fundamental in determining the concentration at which a compound exhibits toxicity to host cells.
-
Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza studies) at a density that ensures logarithmic growth during the experiment. Incubate for 24 hours to allow for cell adherence.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) and reference antivirals in an appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a suitable solvent (e.g., DMSO).
-
Neutral Red Assay: Add Neutral Red dye, which is taken up by viable cells. After incubation, wash the cells and extract the dye.
-
-
Data Analysis: Measure the absorbance of the wells using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Toxicity Study (Rodent Model)
This study provides an initial assessment of the systemic toxicity of a compound.
-
Animal Model: Utilize a standard rodent model, such as Swiss albino mice or Sprague-Dawley rats, of a specific age and weight range.
-
Dose Administration: Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at a range of doses to different groups of animals. Include a control group that receives only the vehicle.
-
Observation: Monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: The 50% lethal dose (LD50), the dose that is lethal to 50% of the test population, is calculated using statistical methods such as the Reed-Muench method.
-
Histopathology: At the end of the study, conduct a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.
Mandatory Visualizations
Signaling Pathway of Neuraminidase Inhibitors
Caption: Mechanism of action of neuraminidase inhibitors like this compound.
Experimental Workflow for Antiviral Safety and Efficacy Testing
Caption: A generalized workflow for the preclinical evaluation of antiviral candidates.
Conclusion and Future Directions
This compound presents an interesting new scaffold for the development of anti-influenza therapeutics. The currently available data indicates antiviral efficacy at a non-toxic concentration, a promising initial finding. However, a comprehensive understanding of its safety profile is contingent upon further rigorous investigation.
Future research should prioritize the determination of the in vitro cytotoxicity (CC50) of this compound in relevant cell lines to enable the calculation of its Selectivity Index. Subsequent in vivo toxicity studies will be crucial to ascertain its therapeutic window and overall safety in a whole-organism context. Direct, head-to-head comparative studies with existing neuraminidase inhibitors under standardized conditions will provide the most definitive assessment of the relative safety and efficacy of this novel compound. These steps are essential for determining the potential of this compound as a viable clinical candidate.
References
- 1. adooq.com [adooq.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zanamivir - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peramivir - Wikipedia [en.wikipedia.org]
- 10. Peramivir | C15H28N4O4 | CID 154234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Peramivir Monograph for Professionals - Drugs.com [drugs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Laninamivir - Wikipedia [en.wikipedia.org]
Validating the Specificity of 10-Norparvulenone for Viral vs. Host Sialidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-Norparvulenone, a fungal metabolite with known anti-influenza virus activity, focusing on its specificity as a sialidase inhibitor. Due to the limited publicly available data on the direct interaction of this compound with host sialidases, this document also presents a broader comparison with well-characterized neuraminidase inhibitors to offer a comprehensive understanding of inhibitor specificity.
Introduction to Sialidases and Their Inhibition
Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. They play crucial roles in the life cycle of various pathogens, including the influenza virus, by facilitating the release of new virions from infected cells. In humans, four sialidase isoenzymes (NEU1, NEU2, NEU3, and NEU4) are involved in a range of physiological processes, and their dysregulation has been implicated in diseases such as cancer and lysosomal storage disorders.
The development of sialidase inhibitors as antiviral therapeutics necessitates a high degree of specificity for the viral enzyme over its human counterparts to minimize off-target effects and potential toxicity. This guide explores the available evidence for the specificity of this compound and contextualizes it with established inhibitors.
This compound: An Anti-Influenza Fungal Metabolite
This compound is a natural product originally isolated from the fungus Microsphaeropsis sp.. Studies have demonstrated its ability to inhibit the activity of influenza virus sialidase. Specifically, it has been shown to decrease viral sialidase activity in Madin-Darby canine kidney (MDCK) cells infected with the mouse-adapted influenza virus A/PR/8/34 at a concentration of 1 µg/ml. This inhibitory action contributes to its observed anti-influenza activity and increases the survival of infected cells.
However, a critical aspect for its therapeutic potential is its selectivity. To date, there is a lack of publicly available data quantifying the inhibitory effect of this compound on human sialidase isoenzymes (NEU1, NEU2, NEU3, and NEU4). Without this information, a direct assessment of its specificity for viral versus host sialidases is not possible.
Comparative Analysis of Sialidase Inhibitors
To illustrate the concept of sialidase inhibitor specificity, this section compares the inhibitory activities of well-established antiviral drugs against both viral and human sialidases.
Data Presentation: Inhibitory Activity of Sialidase Inhibitors
| Inhibitor | Target Sialidase | IC50 / Ki (nM) | Reference |
| This compound | Influenza A/PR/8/34 Neuraminidase | Data not available (activity confirmed at 1 µg/ml) | [Fukami et al., 2000] |
| Human NEU1 | Data not available | - | |
| Human NEU2 | Data not available | - | |
| Human NEU3 | Data not available | - | |
| Human NEU4 | Data not available | - | |
| Zanamivir (Relenza) | Influenza A (H1N1) Neuraminidase | 0.6 - 1.2 | [von Itzstein et al., 1993] |
| Human NEU1 | >100,000 | [Hata et al., 2008] | |
| Human NEU2 | ~10,000 | [Hata et al., 2008] | |
| Human NEU3 | ~2,000 | [Hata et al., 2008] | |
| Human NEU4 | >100,000 | [Hata et al., 2008] | |
| Oseltamivir Carboxylate | Influenza A (H1N1) Neuraminidase | 0.3 - 2.1 | [Li et al., 1998] |
| Human NEU1 | >1,000,000 | [Hata et al., 2008] | |
| Human NEU2 | ~200,000 | [Hata et al., 2008] | |
| Human NEU3 | ~8,000 | [Hata et al., 2008] | |
| Human NEU4 | >1,000,000 | [Hata et al., 2008] |
Note: IC50/Ki values can vary depending on the specific viral strain and assay conditions.
Experimental Protocols
The following is a generalized protocol for a fluorometric neuraminidase inhibition assay, a common method used to determine the IC50 values of potential inhibitors.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a sialidase by 50% (IC50).
Materials:
-
Sialidase enzyme (viral or recombinant human)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Stop solution (e.g., high pH glycine-ethanol buffer)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the sialidase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the instrument.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup:
-
Add a fixed volume of the diluted enzyme to each well of the 96-well plate.
-
Add an equal volume of the diluted inhibitor to the respective wells. Include a control with buffer only (no inhibitor).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add a fixed volume of the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the product.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm for 4-methylumbelliferone).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the conceptual workflow for evaluating inhibitor specificity and the distinct roles of viral and host sialidases.
Caption: Workflow for determining inhibitor specificity.
Caption: Viral neuraminidase action during infection.
Caption: Host sialidase (NEU3) signaling pathway.
Conclusion
This compound presents a promising natural scaffold for the development of anti-influenza therapeutics due to its demonstrated inhibition of viral sialidase activity. However, the critical data on its interaction with human sialidase isoenzymes remains elusive. To advance this compound or its derivatives as viable drug candidates, future research must focus on quantifying its inhibitory profile against the panel of human sialidases (NEU1-4). This will allow for a definitive assessment of its specificity and, consequently, its potential safety and efficacy as an antiviral agent. The comparative data provided for established inhibitors like Zanamivir and Oseltamivir underscore the high degree of selectivity that is achievable and desirable in this class of drugs.
Assessing the Synergistic Effects of 10-Norparvulenone: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the synergistic effects of 10-Norparvulenone and its derivatives when used in combination with other drugs. At present, there are no publicly available studies that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways related to the synergistic potential of this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in exploring this novel area of research. While direct experimental data on this compound is absent, this document outlines the established methodologies and conceptual frameworks necessary for designing and executing robust studies to assess its potential synergistic interactions.
Key Methodologies for Assessing Drug Synergy
To investigate the synergistic effects of this compound, researchers can employ a variety of well-established experimental and analytical techniques. The following sections detail the critical components of such a research program.
Data Presentation: Structuring Quantitative Data
When conducting studies on drug synergy, clear and concise data presentation is paramount. All quantitative data should be summarized in structured tables to facilitate easy comparison and interpretation. A typical data table for a synergy study would include:
| Drug Combination (this compound + Drug X) | Concentration of this compound (µM) | Concentration of Drug X (µM) | Effect (e.g., % Cell Viability, Fold Change in Gene Expression) | Combination Index (CI) |
| Example | 1 | 5 | 45% | < 1 (Synergy) |
| 2 | 10 | 20% | < 1 (Synergy) | |
| 0.5 | 2.5 | 70% | > 1 (Antagonism) |
Caption: Table 1. Example of a data table for summarizing the synergistic effects of this compound with a hypothetical Drug X. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are generalized protocols that can be adapted for studying the synergistic effects of this compound.
1. Cell Viability Assays (e.g., MTT, CellTiter-Glo®):
-
Objective: To determine the effect of this compound, a partner drug, and their combination on the proliferation and viability of cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the partner drug alone, and in combination at fixed or variable ratios.
-
Include appropriate vehicle controls.
-
After a specified incubation period (e.g., 48, 72 hours), add the viability reagent (e.g., MTT, CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
2. Combination Index (CI) Analysis:
-
Objective: To quantitatively determine the nature of the interaction between this compound and a partner drug (synergism, additivity, or antagonism).
-
Methodology:
-
Utilize data from cell viability assays.
-
Employ software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Generate CI values for different effect levels (e.g., Fa = 0.5, representing 50% inhibition).
-
Interpret the CI values as described in the table caption above.
-
3. Western Blot Analysis:
-
Objective: To investigate the molecular mechanisms underlying any observed synergistic effects by examining changes in protein expression and signaling pathways.
-
Methodology:
-
Treat cells with this compound, the partner drug, and their combination for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., apoptotic markers like cleaved PARP and caspase-3, or cell cycle regulators like p21 and cyclin D1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable tools for communicating complex experimental designs and biological processes. The following examples, created using the DOT language, illustrate how such visualizations can be constructed.
Caption: A generalized workflow for assessing the synergistic effects of this compound.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of synergy.
Conclusion and Future Directions
The field of drug synergy is a critical area of cancer research, offering the potential for more effective and less toxic therapeutic strategies. While there is currently no data on the synergistic effects of this compound, this guide provides a roadmap for researchers to initiate such investigations. By employing rigorous experimental designs, standardized data analysis methods, and clear visualization of results, the scientific community can begin to unravel the potential of this compound in combination therapies. Future research should focus on high-throughput screening of this compound with a library of approved anti-cancer drugs to identify promising synergistic combinations, followed by in-depth mechanistic studies to understand the underlying biology.
Comparative Transcriptomic Analysis of 10-Norparvulenone Treatment Currently Unavailable in Public Research
A comprehensive search of publicly available scientific literature and databases has revealed no studies conducting comparative transcriptomic analyses of cells treated with 10-Norparvulenone. Therefore, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations as requested is not possible at this time.
Efforts to identify the molecular mechanism or direct host-cell targets of this compound to infer potential transcriptomic effects were also unsuccessful in yielding data suitable for a comparative analysis. The primary documented biological activity of this compound is its anti-influenza virus properties, specifically through the inhibition of viral sialidase activity[1]. This mechanism describes the compound's effect on a viral enzyme rather than a direct interaction with a host cell signaling pathway for which comparative transcriptomic data would likely be available.
Without foundational data from transcriptomic studies (such as RNA-sequencing) that compare gene expression in this compound-treated cells to a control or alternative treatments, the core requirements of the requested guide cannot be met. This includes:
-
Quantitative Data Presentation: No data on differentially expressed genes is available to summarize in tabular format.
-
Experimental Protocols: The absence of relevant studies means there are no specific experimental methodologies to detail.
-
Signaling Pathway and Workflow Visualization: Without transcriptomic data, the signaling pathways affected by this compound in host cells remain uncharacterized, making it impossible to generate the requested Graphviz diagrams.
Researchers, scientists, and drug development professionals interested in the transcriptomic impact of this compound would need to conduct foundational research, including RNA-sequencing experiments on relevant cell lines treated with the compound, to generate the necessary data for such a comparative guide.
References
Safety Operating Guide
Personal protective equipment for handling 10-Norparvulenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 10-Norparvulenone, a fungal metabolite researched for its anti-influenza virus properties. Adherence to these procedures is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE and safety measures when handling this compound.
| Protective Equipment/Measure | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact with the compound. |
| Skin and Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation. | Minimizes inhalation of dust or aerosols. |
| Engineering Controls | Work in a fume hood. | Provides localized exhaust ventilation to minimize exposure. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Operational Plan: Step-by-Step Handling Procedure
Follow this protocol to ensure the safe handling of this compound from receipt to use.
-
Preparation : Before handling, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound within a fume hood to prevent the dispersion of dust.
-
Dissolving : When preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in Dichloromethane, DMSO, Ethanol, and Methanol.
-
Experimental Use : Keep containers of this compound sealed when not in use. Handle all solutions containing the compound with the same precautions as the solid form.
-
Spill Management : In case of a spill, evacuate the immediate area. Wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent. Collect all contaminated materials for proper disposal.
-
Post-Handling : After completing experimental work, decontaminate all surfaces and equipment. Remove and dispose of gloves and any other contaminated disposable materials in the designated waste stream. Wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
-
Unused Product : Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated, sealed hazardous waste container.
-
Solutions : Solutions containing this compound should be collected in a labeled, sealed waste container for hazardous liquid waste.
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




